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Core Science & Biosynthesis

Foundational

The Discovery and Isolation of Aurachin SS from Streptomyces sp. NA04227: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Aurachin SS, a farnesylated quinolone alkaloid, represents a promising class of antibiotics with potent activity against Gram-positive bacteria. Fi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin SS, a farnesylated quinolone alkaloid, represents a promising class of antibiotics with potent activity against Gram-positive bacteria. First isolated from Streptomyces sp. NA04227, this natural product has garnered interest for its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Aurachin SS. It details generalized experimental protocols for the fermentation of the producing organism, extraction, and purification of the compound, and summarizes its known antibacterial spectrum. Furthermore, this guide presents a putative biosynthetic pathway for Aurachin SS and a typical experimental workflow, visualized through schematic diagrams, to aid researchers in this field.

Introduction

The genus Streptomyces is a rich source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of antibiotic discovery for decades[1]. Within this prolific genus, the strain Streptomyces sp. NA04227 was identified as the producer of a novel antibiotic, designated Aurachin SS[2][3]. Aurachin SS belongs to the aurachin family of compounds, which are characterized by a quinolone core appended with a farnesyl chain[4]. These compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiprotozoal effects, primarily by acting as inhibitors of the respiratory chain[5][6]. This guide focuses specifically on the technical aspects of Aurachin SS discovery and isolation, providing a foundational resource for its further investigation and development.

Discovery of Aurachin SS

Aurachin SS was first reported by Zhang M, et al. in 2017 from the fermentation broth of Streptomyces sp. NA04227[2]. The structure of Aurachin SS was elucidated through spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), revealing a molecular formula of C₂₁H₂₇NO₂.

Biological Activity of Aurachin SS

Aurachin SS has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for Aurachin SS against several key pathogens have been determined and are summarized in the table below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurachin SS
Bacterial StrainMIC (µM)
Staphylococcus aureus32 - 64
Streptococcus pyogenes32 - 64
Bacillus subtilis32 - 64
Micrococcus luteus32 - 64
Data sourced from MedchemExpress and is for reference only.[3]

Experimental Protocols

While the full detailed experimental protocols from the original discovery paper by Zhang M, et al. (2017) are not publicly available, this section provides a generalized, yet detailed, methodology for the fermentation of Streptomyces sp. and the isolation and purification of quinolone antibiotics like Aurachin SS, based on established techniques for similar compounds.

Fermentation of Streptomyces sp. NA04227

Objective: To cultivate Streptomyces sp. NA04227 under conditions optimized for the production of Aurachin SS.

Materials:

  • Streptomyces sp. NA04227 culture

  • Seed culture medium (e.g., Tryptic Soy Broth or a specialized seed medium)

  • Production culture medium (e.g., a complex medium containing starch, yeast extract, and trace elements)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Seed Culture Preparation: A loopful of Streptomyces sp. NA04227 from a stock culture is inoculated into a flask containing the seed culture medium. The culture is incubated at 28-30°C with shaking at 200-250 rpm for 2-3 days to obtain a dense seed culture.

  • Production Culture Inoculation: The seed culture is then used to inoculate a larger volume of the production medium at a ratio of 5-10% (v/v).

  • Fermentation: The production culture is incubated at 28-30°C with shaking at 200-250 rpm for 7-10 days. The progress of the fermentation can be monitored by measuring the pH, biomass, and antibiotic activity of the culture broth at regular intervals.

Extraction and Purification of Aurachin SS

Objective: To extract and purify Aurachin SS from the fermentation broth.

Materials:

  • Fermentation broth of Streptomyces sp. NA04227

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

  • Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted multiple times with an equal volume of ethyl acetate. The organic layers are combined.

  • Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components of the crude extract. Fractions are collected and tested for antibacterial activity.

  • Preparative HPLC: The active fractions from the silica gel column are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of acetonitrile and water, to yield pure Aurachin SS. The purity of the final compound is confirmed by analytical HPLC and its structure is verified by mass spectrometry and NMR.

Biosynthesis of Aurachin SS

The biosynthesis of aurachins in Streptomyces is believed to proceed through a type II polyketide synthase (PKS) pathway, similar to that observed in other aurachin-producing bacteria like Rhodococcus. The quinolone scaffold is thought to be derived from anthranilic acid. The biosynthetic gene cluster for aurachins in Streptomyces sp. NA04227 has been identified and shows homology to other aurachin biosynthetic clusters.

Below is a putative biosynthetic pathway for Aurachin SS, illustrating the key steps from precursor molecules to the final product.

Aurachin_SS_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Anthranilic_Acid Anthranilic Acid PKS_Complex Type II PKS Complex Anthranilic_Acid->PKS_Complex Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Complex Extender Units Geranyl_Pyrophosphate Geranyl Pyrophosphate Prenylation Geranyltransferase Geranyl_Pyrophosphate->Prenylation Polyketide_Intermediate Polyketide Intermediate PKS_Complex->Polyketide_Intermediate Cyclization Cyclization/ Aromatization Polyketide_Intermediate->Cyclization Quinolone_Core Quinolone Core Cyclization->Quinolone_Core Quinolone_Core->Prenylation Geranylated_Intermediate Geranylated Quinolone Prenylation->Geranylated_Intermediate Methylation Methyltransferase Geranylated_Intermediate->Methylation Aurachin_SS Aurachin SS Methylation->Aurachin_SS

Caption: Putative biosynthetic pathway of Aurachin SS.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and isolation of a novel antibiotic like Aurachin SS from a Streptomyces strain.

Experimental_Workflow cluster_discovery Discovery Phase cluster_production Production & Isolation Phase cluster_characterization Characterization Phase Isolation Isolation of Streptomyces sp. from environmental sample Screening Primary Screening (Agar plug/overlay assay) Isolation->Screening Hit_Strain Identification of Active Strain (e.g., Streptomyces sp. NA04227) Screening->Hit_Strain Fermentation Large-Scale Fermentation Hit_Strain->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification Pure_Compound Isolation of Pure Aurachin SS Purification->Pure_Compound Structure Structure Elucidation (MS, NMR) Pure_Compound->Structure Bioactivity Biological Activity Testing (MIC determination) Pure_Compound->Bioactivity

Caption: General experimental workflow for antibiotic discovery.

Conclusion

Aurachin SS, produced by Streptomyces sp. NA04227, is a noteworthy member of the aurachin family of antibiotics with significant potential for further development. This technical guide consolidates the current knowledge on its discovery, biological activity, and proposed biosynthesis. The provided generalized protocols and workflows offer a practical framework for researchers aiming to isolate and study Aurachin SS or similar natural products from Streptomyces. Further research to fully elucidate the regulatory mechanisms of its biosynthetic gene cluster and to explore its full therapeutic potential is warranted.

References

Exploratory

An In-depth Technical Guide to the Aurachin SS Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Aurachin SS biosynthetic gene cluster (BGC), offering insights into its genetic architecture, the biosyn...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Aurachin SS biosynthetic gene cluster (BGC), offering insights into its genetic architecture, the biosynthetic pathway it governs, and the experimental methodologies required for its study. Aurachins are a family of farnesylated quinoline alkaloids known for their potent inhibitory effects on the respiratory chain, making them valuable as tool compounds and as lead structures for drug development.[1][2] Aurachin SS, produced by Streptomyces sp. NA04227, is a notable member of this family, distinguished by its unique quinoline core derived from anthranilic acid and acetate.[3]

Genetic Organization of the Aurachin SS Biosynthetic Gene Cluster

The biosynthesis of Aurachin SS is orchestrated by a dedicated gene cluster. Analysis of the Streptomyces sp. genome has identified a putative BGC responsible for its production. The Minimal Information for any Biosynthetic Gene cluster (MIBiG) database entry BGC0002591 provides a reference for a highly similar aurachin C, D, and SS biosynthetic gene cluster from a Streptomyces sp.[4] The genes within this cluster encode the requisite enzymes for the assembly of the quinoline scaffold and its subsequent modifications.

Table 1: Putative Genes in the Aurachin SS Biosynthetic Gene Cluster
Gene (Locus Tag)Proposed Protein ProductProposed Function in Aurachin SS Biosynthesis
ARM20253.1Acyl-CoA synthetaseActivation of anthranilic acid for entry into the pathway
ARM20254.1Ketosynthase alpha subunit (KSα)Core Type II PKS enzyme; chain elongation
ARM20255.1Chain length factor (KSβ)Core Type II PKS enzyme; controls polyketide chain length
ARM20256.1Acyl carrier protein (ACP)Core Type II PKS enzyme; carries the growing polyketide chain
ARM20257.1Thioesterase (TE)Release of the completed polyketide chain from the PKS
ARM20258.1Aromatic ring cyclaseCatalyzes cyclization to form the quinoline ring structure
ARM20259.1FarnesyltransferasePrenylation; attachment of the farnesyl group to the quinoline core
ARM20260.1FAD-dependent monooxygenaseTailoring enzyme; likely involved in hydroxylation or other modifications
ARM20261.1N-hydroxylaseTailoring enzyme; potentially involved in N-oxidation reactions
ARM20262.1MethyltransferaseTailoring enzyme; catalyzes methylation of the quinoline scaffold
ARM20263.1ReductaseTailoring enzyme; involved in reduction steps during biosynthesis
ARM20264.1MFS transporterPutative efflux pump for export of the final product
ARM20265.1Transcriptional regulatorControls the expression of the biosynthetic genes

Note: This table is constructed based on bioinformatic analysis of the putative aurachin cluster from Streptomyces sp. (BGC0002591) and may require experimental validation.[4]

The Aurachin SS Biosynthetic Pathway

The biosynthesis of Aurachin SS begins with the precursor anthranilic acid, which serves as the starter unit for a Type II Polyketide Synthase (PKS) assembly line.[3][5] This is a key distinction from the biosynthesis of other secondary metabolites and highlights the metabolic versatility of Streptomyces. The PKS machinery extends the initial unit with acetate units, followed by cyclization to form the characteristic quinoline core. Subsequent tailoring reactions, including prenylation by a farnesyltransferase, create the final Aurachin SS structure.

Aurachin_SS_Biosynthesis cluster_core_synthesis Core Synthesis (Type II PKS) cluster_tailoring Tailoring and Final Product Anthranilate Anthranilic Acid PKS_Complex PKS Complex (KSα, KSβ, ACP) Anthranilate->PKS_Complex ARM20253.1 (Activation) MalonylCoA Malonyl-CoA (from Acetate) MalonylCoA->PKS_Complex Chain Extension FPP Farnesyl Diphosphate (FPP) Aurachin_SS Aurachin SS FPP->Aurachin_SS Polyketide Polyketide Intermediate PKS_Complex->Polyketide ARM20254.1, ARM20255.1, ARM20256.1 Quinoline_Core Quinoline Core Polyketide->Quinoline_Core ARM20258.1 (Cyclase) ARM20257.1 (TE) Quinoline_Core->Aurachin_SS ARM20259.1 (Farnesyltransferase) + FPP Genome_Mining_Workflow Start Isolate Genomic DNA from Streptomyces sp. Sequencing Whole Genome Sequencing Start->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation BGC Mining (e.g., antiSMASH) Assembly->Annotation Analysis Bioinformatic Analysis (Gene Homology, Pathway Prediction) Annotation->Analysis End Putative Aurachin SS BGC Identified Analysis->End

References

Foundational

Mechanism of action of Aurachin SS as a respiratory chain inhibitor

An In-depth Technical Guide on the Core Mechanism of Action of Aurachin SS as a Respiratory Chain Inhibitor Executive Summary Aurachins are a class of farnesylated quinolone alkaloids produced by bacteria, recognized for...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Aurachin SS as a Respiratory Chain Inhibitor

Executive Summary

Aurachins are a class of farnesylated quinolone alkaloids produced by bacteria, recognized for their potent inhibitory effects on cellular respiration.[1] Initially identified for their antimicrobial properties, their mechanism is primarily attributed to the disruption of electron transport chains in both prokaryotic and eukaryotic systems.[1][2] Aurachin D, a well-studied member of this family, demonstrates high selectivity for cytochrome bd-type terminal oxidases in bacteria, a target being explored for novel antibacterial therapies.[2][3] However, aurachins also inhibit mitochondrial complexes I and III in eukaryotes, leading to cytotoxic effects that are a critical consideration in their therapeutic development.[2][4] This guide provides a detailed examination of the molecular mechanisms of aurachins, with Aurachin SS being a recently discovered member of this class, focusing on their binding sites, inhibitory kinetics, and the experimental protocols used for their characterization.

Primary Mechanism of Action: Inhibition of Bacterial Respiratory Chain

The principal antibacterial action of aurachins stems from their potent inhibition of terminal oxidases in the bacterial respiratory chain. These enzymes are crucial for bacterial survival, particularly under microaerobic conditions encountered during infection.[5]

Target: Cytochrome bd Oxidase

Aurachins, particularly Aurachin D, are highly selective and powerful inhibitors of cytochrome bd-type terminal oxidases.[2] These enzymes catalyze the two-electron oxidation of ubiquinol and the four-electron reduction of molecular oxygen to water, contributing to the generation of a proton motive force.[6] The inhibition by aurachins occurs at the quinol oxidation site (Qo site).[1][7] Due to their structural similarity to ubiquinol, aurachins act as competitive inhibitors, blocking the binding of the native substrate and thus halting electron flow.[4][8]

Structural studies of E. coli cytochrome bd-II with bound Aurachin D have revealed that the inhibitor binds within a hydrophobic pocket, blocking access to heme b₅₅₈, the primary electron acceptor from quinol.[9] This effectively prevents the initial step of quinol oxidation and disrupts the entire electron transfer process within the enzyme.[9] While Aurachin D is highly selective for bd-type oxidases, other members like Aurachin C also inhibit cytochrome bo₃ oxidase.[2]

cluster_0 Electron Flow Dehydrogenases Dehydrogenases (e.g., NADH Dehydrogenase) QuinonePool Quinone Pool (Q ⇌ QH₂) Dehydrogenases->QuinonePool e⁻ bd_Oxidase Cytochrome bd Oxidase QuinonePool->bd_Oxidase e⁻ (Quinol Oxidation) bo3_Oxidase Cytochrome bo₃ Oxidase QuinonePool->bo3_Oxidase e⁻ (Quinol Oxidation) O2_H2O_bd O₂ → H₂O bd_Oxidase->O2_H2O_bd e⁻ O2_H2O_bo3 O₂ → H₂O bo3_Oxidase->O2_H2O_bo3 e⁻ Inhibitor_D Aurachin D / SS Inhibitor_D->QuinonePool:e Inhibitor_C Aurachin C-type Inhibitor_C->QuinonePool:e Inhibits

Caption: Inhibition of the Bacterial Respiratory Chain by Aurachins.

Off-Target Mechanism: Inhibition of Eukaryotic Mitochondrial Respiration

The cytotoxic effects of aurachins on mammalian cells are a result of their interaction with the mitochondrial electron transport chain (ETC).[2][4] Their structural resemblance to ubiquinone allows them to act as inhibitors of multiple mitochondrial complexes.

Targets: Complex I and Complex III

Aurachins have been shown to block electron transport at two key points in the mitochondrial ETC: Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc₁ complex).[2][4][10] Inhibition at these sites disrupts the flow of electrons from NADH and succinate, respectively, leading to a decrease in the proton motive force and subsequent reduction in ATP synthesis. This disruption of mitochondrial function also leads to a decrease in the mitochondrial membrane potential.[2][10] The dual inhibition pattern makes aurachins potent mitochondrial toxins and complicates their development as targeted antibacterial agents.[1]

C1 Complex I (NADH:UQ Oxidoreductase) C1->C1 Q Q-Pool C1->Q e⁻ C2 Complex II (Succinate Dehydrogenase) C2->Q e⁻ C3 Complex III (Cytochrome bc₁) Q->C3 e⁻ C3->C3 CytC Cyt c C3->CytC e⁻ C4 Complex IV (Cytochrome c Oxidase) CytC->C4 e⁻ C4->C4 O2 O₂ C4->O2 ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Inhibitor Aurachin SS invis1 Inhibitor->invis1 invis3 Inhibitor->invis3 NADH NADH NADH->C1 e⁻ Succinate Succinate Succinate->C2 e⁻ H2O H₂O ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition of the Eukaryotic Mitochondrial Respiratory Chain.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of aurachins is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀). These values vary depending on the specific aurachin analogue, the target organism, and the enzyme being assayed. Structure-activity relationship (SAR) studies indicate that the length of the isoprenoid side chain and substitutions on the quinolone ring significantly influence potency and selectivity.[1][8] For instance, a farnesyl side chain is considered optimal for potent inhibition of M. tuberculosis cytochrome bd oxidase.[8]

CompoundTarget EnzymeOrganismIC₅₀ ValueReference
Aurachin DCytochrome bd-II OxidaseEscherichia coli11.1 nM[9]
Aurachin DCytochrome bd OxidaseMycobacterium tuberculosis0.15 µM (150 nM)[8]
Aurachin DRespiratory Chain ActivityMycobacterium tuberculosis~400 nM[11]
Aurachin D Analogue (Citronellyl)Cytochrome bd OxidaseMycobacterium tuberculosis1.1 µM[8]
Aurachin D Analogue (6-Fluoro)Cytochrome bd OxidaseMycobacterium tuberculosis0.25 µM (250 nM)[8]

Experimental Protocols for Assessing Respiratory Inhibition

The inhibitory effect of compounds like Aurachin SS on the respiratory chain is commonly assessed by measuring oxygen consumption rates using a Clark-type oxygen electrode or high-throughput microplate-based respirometry.[5][12][13]

Protocol: Measurement of Oxygen Consumption with a Clark-Type Electrode

This protocol describes a standard method for determining the effect of an inhibitor on the respiratory activity of isolated mitochondria or bacterial membrane fractions.[12][14][15]

  • Principle: A Clark-type electrode measures the concentration of dissolved oxygen in a sealed chamber. The rate of decrease in oxygen concentration is used to calculate the rate of respiration. The addition of specific substrates (for different complexes) and inhibitors allows for the characterization of specific segments of the electron transport chain.

  • Materials and Reagents:

    • Clark-type oxygen electrode and sealed respiration chamber (e.g., Strathkelvin, Oroboros).

    • Magnetic stirrer and stir bar.

    • Micropipettes.

    • Isolated mitochondria or bacterial membrane vesicles.

    • Respiration Buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 5 mM KH₂PO₄, pH 7.2).[12][14]

    • Substrates:

      • Complex I: Pyruvate/Malate or Glutamate/Malate (5 mM each).[12]

      • Complex II: Succinate (5 mM).

    • ADP solution (to stimulate State 3 respiration).

    • Inhibitor Stock Solution: Aurachin SS dissolved in a suitable solvent (e.g., DMSO).

    • Known ETC inhibitors for controls (e.g., Rotenone for Complex I, Antimycin A for Complex III).[15]

  • Procedure:

    • Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated respiration buffer and a zero-oxygen solution (e.g., sodium dithionite).[12]

    • Chamber Setup: Add 0.5-1.0 mL of respiration buffer to the chamber, add a stir bar, and seal the chamber, ensuring no air bubbles are present. Allow the signal to stabilize.[15]

    • Addition of Mitochondria/Membranes: Inject a known amount of the mitochondrial or bacterial membrane suspension (e.g., 50-100 µg of protein) into the chamber.[12]

    • Basal Respiration (State 2/4): Record the endogenous rate of oxygen consumption.

    • Substrate Addition: Inject the desired substrate (e.g., glutamate/malate) to initiate electron flow through the specific complex.

    • Active Respiration (State 3): For mitochondria, add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal coupled respiration rate.

    • Inhibitor Titration: Add small aliquots of the Aurachin SS stock solution to the chamber and record the resulting oxygen consumption rate after each addition. This allows for the determination of the IC₅₀ value.

    • Controls: Perform control experiments by adding known inhibitors (like rotenone or antimycin A) to confirm the integrity of the ETC segments.

start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node A Start: Prepare Materials & Reagents B Calibrate Oxygen Electrode A->B C Add Respiration Buffer & Mitochondria/Membranes to Chamber B->C D Record Basal Respiration (State 2/4) C->D E Add Substrates (e.g., Glutamate/Malate) D->E F Add ADP to Stimulate State 3 E->F G Add Aurachin SS (Titration) F->G H Record Inhibited Oxygen Consumption Rate G->H I Analyze Data (Calculate IC₅₀) H->I J End I->J

Caption: Experimental Workflow for Measuring Respiratory Inhibition.

Conclusion and Future Directions

Aurachin SS, as part of the broader aurachin family, is a potent respiratory chain inhibitor with a dual mechanism of action. Its primary antibacterial effect through the selective inhibition of cytochrome bd oxidase presents a promising avenue for the development of new antibiotics, particularly against pathogens like Mycobacterium tuberculosis.[1][8] However, its off-target inhibition of mitochondrial Complexes I and III in eukaryotes results in significant cytotoxicity, a major hurdle for clinical development.[2]

Future research should focus on SAR studies to design analogues of Aurachin SS with enhanced selectivity for the bacterial target over the mitochondrial complexes. Additionally, novel drug delivery strategies, such as nano-based carriers, could help mitigate off-target toxicity and improve delivery to the bacterial cytoplasmic membrane.[1][2] The aurachins remain invaluable tool compounds for studying the structure and function of respiratory enzymes in both bacteria and mitochondria.[1]

References

Exploratory

Access to Full-Text Article Required for In-Depth Analysis of Aurachin SS

A comprehensive technical guide on the structure elucidation and spectroscopic data of the novel antibiotic Aurachin SS cannot be completed at this time due to the inaccessibility of the full-text research article detail...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the structure elucidation and spectroscopic data of the novel antibiotic Aurachin SS cannot be completed at this time due to the inaccessibility of the full-text research article detailing its discovery and characterization.

Initial research has successfully identified the primary source for this information: the article titled "Aurachin SS, a new antibiotic from Streptomyces sp. NA04227," published in The Journal of Antibiotics in 2017 by Mei Zhang and colleagues. However, repeated attempts to access the full text of this publication have been unsuccessful, with only the abstract being publicly available.

The abstract confirms the isolation of Aurachin SS from Streptomyces sp. NA04227 and its classification as a new aurachin-type compound. Aurachins are a known class of quinoline alkaloids with a range of biological activities, including antibacterial and electron transport chain inhibition.[1][2][3][4][5][6][7][8]

To fulfill the detailed requirements of the requested technical guide, access to the full scientific paper is essential. The full text is expected to contain the following critical information that is not available in the abstract:

  • Detailed Spectroscopic Data: This includes the raw and processed data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), which are fundamental to the structural elucidation of a new chemical entity.

  • Quantitative Data: Specific chemical shifts (in ppm), coupling constants (in Hz), and mass-to-charge ratios (m/z) are necessary for the creation of the requested data tables.

  • Experimental Protocols: The complete methodology for the fermentation of the producing organism, extraction, isolation, and purification of Aurachin SS, as well as the specific parameters for all spectroscopic analyses, are required for a thorough technical guide.

  • Structural Elucidation Workflow: The logical progression of how the spectroscopic data was pieced together to determine the final chemical structure of Aurachin SS would be detailed, providing the basis for the requested workflow diagram.

Without the full-text article, any attempt to generate the requested in-depth guide, including data tables and experimental workflows, would be based on speculation and would not meet the standards of a scientific or technical document. Further progress on this request is contingent upon obtaining the complete research article.

References

Foundational

Aurachin SS: A Farnesylated Quinolone Alkaloid with Potent Antibacterial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Aurachin SS is a farnesylated quinolone alkaloid first identified from the bacterium Streptomyces sp. NA04227.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin SS is a farnesylated quinolone alkaloid first identified from the bacterium Streptomyces sp. NA04227. As a member of the aurachin family of natural products, it exhibits significant biological activity, primarily as an antibacterial agent against Gram-positive bacteria. Its mechanism of action involves the inhibition of the bacterial electron transport chain, specifically targeting the cytochrome bd oxidase complex. This technical guide provides a comprehensive overview of Aurachin SS, including its biosynthesis, mechanism of action, quantitative biological data, and detailed experimental protocols for its study.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of novel antimicrobial compounds with unique mechanisms of action are therefore of paramount importance. Natural products have historically been a rich source of new therapeutic agents. The aurachins, a class of farnesylated quinolone alkaloids, have emerged as promising candidates due to their potent bioactivities. Aurachin SS, a more recently discovered member of this family, has demonstrated notable antibacterial properties, making it a subject of interest for further investigation and potential drug development. This guide aims to consolidate the current knowledge on Aurachin SS for the scientific community.

Biosynthesis of Aurachin SS

The biosynthesis of Aurachin SS in Streptomyces sp. NA04227 follows a pathway similar to that of other aurachins, originating from anthranilic acid and acetate.[1] The core quinolone scaffold is assembled by a type II polyketide synthase (PKS). The farnesyl side chain is then attached via a prenyltransferase. The biosynthesis of aurachins in Streptomyces sp. NA04227 is understood to be highly similar to that in Rhodococcus erythropolis.[2] A key intermediate, 2-methyl-1H-quinolin-4-one, is formed after the condensation of anthranilic acid with two malonyl-CoA units.[2] This intermediate is then prenylated with a farnesyl moiety by a membrane-bound prenyltransferase.[2]

Aurachin SS Biosynthesis cluster_precursors Precursors cluster_enzymes Key Enzymes Anthranilic_Acid Anthranilic Acid Type_II_PKS Type II Polyketide Synthase (PKS) Anthranilic_Acid->Type_II_PKS Malonyl_CoA Malonyl-CoA (x2) Malonyl_CoA->Type_II_PKS 4_Hydroxy_2_methylquinoline 4-Hydroxy-2-methylquinoline Type_II_PKS->4_Hydroxy_2_methylquinoline Tautomerization Tautomerization 4_Hydroxy_2_methylquinoline->Tautomerization 2_Methyl_1H_quinolin_4_one 2-Methyl-1H-quinolin-4-one Tautomerization->2_Methyl_1H_quinolin_4_one Prenyltransferase Prenyltransferase (SauA) 2_Methyl_1H_quinolin_4_one->Prenyltransferase Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Farnesyl_Pyrophosphate->Prenyltransferase Aurachin_D_derivative Aurachin D derivative Prenyltransferase->Aurachin_D_derivative N_hydroxylation N-hydroxylation (SauPI/SauPII) Aurachin_D_derivative->N_hydroxylation Methyltransferase Unidentified Methyltransferase N_hydroxylation->Methyltransferase Geranyl_Pyrophosphate Geranyl Pyrophosphate Geranyl_Pyrophosphate->Prenyltransferase Aurachin_SS Aurachin SS Methyltransferase->Aurachin_SS

Caption: Proposed biosynthetic pathway of Aurachin SS.

Mechanism of Action: Inhibition of Cytochrome bd Oxidase

The primary molecular target of Aurachin SS is the cytochrome bd oxidase, a terminal oxidase in the bacterial electron transport chain.[2] This enzyme is crucial for cellular respiration, particularly under microaerobic conditions, and is found in many pathogenic bacteria but not in mitochondria, making it an attractive target for selective antibacterial drugs.[3]

Aurachin SS acts as a quinol analogue, competitively inhibiting the quinol oxidation site of the cytochrome bd complex. This inhibition blocks the transfer of electrons from the quinol pool to the terminal electron acceptor, molecular oxygen. The disruption of the electron transport chain leads to a collapse of the proton motive force across the bacterial membrane, which is essential for ATP synthesis and other vital cellular processes, ultimately resulting in bacterial cell death.

Cytochrome bd Oxidase Inhibition cluster_ETC Electron Transport Chain Quinol_Pool Quinol Pool (QH2) Cytochrome_bd Cytochrome bd Oxidase Quinol_Pool->Cytochrome_bd e- Electron_Transfer Electron Transfer Cytochrome_bd->Electron_Transfer e- Proton_Motive_Force Proton Motive Force (ATP Synthesis) Cytochrome_bd->Proton_Motive_Force H+ pumping Oxygen Oxygen (O2) Electron_Transfer->Oxygen e- Water Water (H2O) Oxygen->Water Aurachin_SS Aurachin SS Inhibition Inhibition Aurachin_SS->Inhibition Inhibition->Cytochrome_bd

Caption: Inhibition of the electron transport chain by Aurachin SS.

Quantitative Biological Data

The antibacterial activity of Aurachin SS has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The IC50 value for the inhibition of cytochrome bd oxidase by Aurachin SS has not been explicitly reported in the literature; however, related aurachins, such as Aurachin D, have been shown to be potent inhibitors of this enzyme.

Table 1: Minimum Inhibitory Concentration (MIC) of Aurachin SS

Bacterial StrainMIC (µM)
Staphylococcus aureus32
Streptococcus pyogenes64
Bacillus subtilis32
Micrococcus luteus64

Data sourced from Zhang M, et al. J Antibiot (Tokyo). 2017.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of Aurachin SS against Gram-positive bacteria.[5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Aurachin SS stock solution (in DMSO or other suitable solvent)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Aurachin SS Dilutions: a. Prepare a series of twofold dilutions of the Aurachin SS stock solution in MHB directly in the 96-well plate. b. Typically, for a final volume of 100 µL per well, add 50 µL of MHB to wells 2-12. c. Add 100 µL of the highest concentration of Aurachin SS (e.g., 256 µM) to well 1. d. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a positive control (no antibiotic), and well 12 as a negative control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, determine the MIC by visual inspection for the lowest concentration of Aurachin SS that completely inhibits visible bacterial growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Cytochrome bd Oxidase Inhibition Assay by Oxygen Consumption

This protocol describes a method to measure the inhibitory effect of Aurachin SS on the activity of cytochrome bd oxidase by monitoring oxygen consumption.[6][7]

Materials:

  • Clark-type oxygen electrode or other oxygen sensor system

  • Reaction vessel with a stirrer

  • Inverted membrane vesicles (IMVs) prepared from a bacterial strain overexpressing cytochrome bd oxidase (e.g., E. coli or M. smegmatis)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • NADH or other suitable electron donor (e.g., ubiquinol-1)

  • Aurachin SS stock solution

  • Potassium cyanide (KCN) as a positive control inhibitor of respiration

Procedure:

  • Preparation of the Assay: a. Calibrate the oxygen electrode according to the manufacturer's instructions. b. Add the reaction buffer to the reaction vessel and equilibrate to the desired temperature (e.g., 37°C). c. Add the IMVs to the reaction vessel to a final protein concentration of approximately 0.1-0.5 mg/mL.

  • Measurement of Basal Respiration: a. Start the data acquisition to monitor the oxygen concentration. b. Initiate the reaction by adding the electron donor (e.g., NADH to a final concentration of 250 µM). c. Record the rate of oxygen consumption for a few minutes to establish a stable baseline.

  • Inhibition Assay: a. Add a known concentration of Aurachin SS to the reaction vessel and continue to monitor oxygen consumption. b. Observe the decrease in the rate of oxygen consumption, indicating inhibition of the respiratory chain. c. To determine the IC50 value, perform the assay with a range of Aurachin SS concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Controls: a. A solvent control (e.g., DMSO) should be run to ensure the solvent does not affect the respiration rate. b. A positive control using a known respiratory chain inhibitor like KCN can be used to confirm the activity of the IMVs.

Experimental Workflow MIC Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Aurachin SS in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Conclusion

Aurachin SS is a potent farnesylated quinolone alkaloid with significant antibacterial activity against Gram-positive bacteria. Its specific inhibition of the bacterial cytochrome bd oxidase highlights its potential as a lead compound for the development of new antibiotics. This technical guide provides a foundational resource for researchers interested in further exploring the properties and therapeutic potential of Aurachin SS. Future studies should focus on determining its IC50 value against cytochrome bd oxidase, elucidating its full spectrum of activity, and exploring its in vivo efficacy and safety profile.

References

Exploratory

An In-Depth Technical Guide to Aurachin SS and its Producer, Streptomyces sp. NA04227

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Introduction Aurachin SS is a quinolone antibiotic and a member of the aurachin family of natural products.[1] It is produced by th...

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin SS is a quinolone antibiotic and a member of the aurachin family of natural products.[1] It is produced by the bacterium Streptomyces sp. NA04227.[1] This technical guide provides a comprehensive overview of the current knowledge on Aurachin SS, its natural producer, its biosynthesis, and its biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

1. The Natural Producer: Streptomyces sp. NA04227

Streptomyces is a genus of Gram-positive bacteria, well-known for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[2] The specific strain NA04227 was identified as the producer of Aurachin SS.[1] As with other members of the genus, Streptomyces sp. NA04227 is expected to possess a complex lifecycle involving the formation of mycelia and spores.

2. Biological Activity of Aurachin SS

Table 1: Antimicrobial Activity of Aurachin D and its Analogues

CompoundTarget OrganismMIC (µM)
Aurachin DMycobacterium tuberculosis8
Aurachin D analogue 1d (citronellyl side chain)Mycobacterium tuberculosis4
Aurachin D analogue 1g (6-fluoro substituted)Mycobacterium tuberculosis8
Aurachin D and analoguesMycobacterium smegmatis>512

Data presented is for Aurachin D and its analogues as a reference for the potential activity of the aurachin class of compounds. Specific MIC values for Aurachin SS were not available.

3. Biosynthesis of Aurachin SS

The biosynthesis of Aurachin SS in Streptomyces sp. NA04227 is believed to follow a pathway similar to that of other aurachins, which involves a type II polyketide synthase (PKS) system.[3] The biosynthetic gene cluster responsible for aurachin production in Streptomyces sp. has been designated as BGC0002591.[4]

The biosynthesis is thought to commence with the activation of anthranilic acid by the enzyme SauE, which is then loaded onto the acyl carrier protein (SauB).[3] This is followed by a series of condensation reactions with malonyl-CoA units, characteristic of type II PKS systems, to form the quinolone scaffold.[3] The pathway in Streptomyces sp. NA04227 shares high similarity with the aurachin biosynthetic pathway in Rhodococcus erythropolis JCM 6824.[3]

Key enzymes in the proposed biosynthetic pathway of Aurachin SS include:[3]

  • SauE: Activates and loads anthranilic acid.

  • SauB: Acyl carrier protein.

  • Type II PKS enzymes: Catalyze the iterative condensation of malonyl-CoA.

  • SauPI/SauPII (Cytochrome P450 monooxygenases): Involved in the N-hydroxylation of the quinolone nucleus.

  • SauA (Farnesyltransferase): Catalyzes the prenylation of the quinolone core, and notably can also utilize geranyl pyrophosphate.

  • Unidentified methyltransferase: Converts the geranylated derivative to Aurachin SS.

  • SauK (putative thioesterase): May be involved in the release of the polyketide chain from the PKS.

Diagram 1: Proposed Biosynthetic Pathway of Aurachin SS

Aurachin_SS_Biosynthesis Anthranilic_acid Anthranilic acid SauE SauE Anthranilic_acid->SauE Malonyl_CoA Malonyl-CoA (x2) TypeII_PKS Type II PKS Malonyl_CoA->TypeII_PKS SauB SauB (ACP) SauE->SauB SauB->TypeII_PKS Quinolone_core Quinolone Core TypeII_PKS->Quinolone_core Chain elongation & cyclization SauK SauK (Thioesterase) TypeII_PKS->SauK Chain release? SauPI_PII SauPI/PII (P450) Quinolone_core->SauPI_PII N_hydroxylated_core N-hydroxylated Quinolone Core SauPI_PII->N_hydroxylated_core N-hydroxylation SauA SauA (Prenyltransferase) N_hydroxylated_core->SauA Geranyl_PP Geranyl Pyrophosphate Geranyl_PP->SauA Geranylated_intermediate Geranylated Intermediate SauA->Geranylated_intermediate Prenylation Methyltransferase Unidentified Methyltransferase Geranylated_intermediate->Methyltransferase Aurachin_SS Aurachin SS Methyltransferase->Aurachin_SS Methylation

Caption: Proposed biosynthetic pathway of Aurachin SS in Streptomyces sp. NA04227.

4. Regulation of Aurachin SS Production

The regulation of secondary metabolite production in Streptomyces is a complex process, often involving hierarchical signaling cascades that respond to various environmental and physiological cues.[5] While specific regulatory pathways for Aurachin SS biosynthesis have not been elucidated, it is likely governed by mechanisms common to other type II polyketide antibiotics in Streptomyces. These can include:

  • Cluster-Situated Regulators (CSRs): The biosynthetic gene cluster for Aurachin SS may contain its own regulatory genes that control the expression of the biosynthetic genes.[5]

  • Global Regulators: Pleiotropic regulators that control various aspects of Streptomyces physiology, such as differentiation and primary metabolism, can also influence secondary metabolite production.[6]

  • Signaling Molecules: Small diffusible molecules, such as gamma-butyrolactones, can act as quorum-sensing signals to coordinate antibiotic production within a population.[5]

Diagram 2: General Regulatory Cascade for Secondary Metabolism in Streptomyces

Regulatory_Cascade Environmental_Signals Environmental Signals (Nutrient limitation, pH, etc.) Global_Regulators Global Regulators Environmental_Signals->Global_Regulators Signaling_Molecules Signaling Molecules (e.g., gamma-butyrolactones) Global_Regulators->Signaling_Molecules Cluster_Regulators Cluster-Situated Regulators (in BGC0002591) Global_Regulators->Cluster_Regulators Signaling_Molecules->Cluster_Regulators Biosynthetic_Genes Aurachin SS Biosynthetic Genes Cluster_Regulators->Biosynthetic_Genes Aurachin_SS_Production Aurachin SS Production Biosynthetic_Genes->Aurachin_SS_Production

Caption: A generalized model for the regulation of secondary metabolite production in Streptomyces.

5. Experimental Protocols

Detailed experimental protocols for the fermentation of Streptomyces sp. NA04227 and the extraction and purification of Aurachin SS are not explicitly available. However, based on established methods for other Streptomyces species, the following general protocols can be adapted.

5.1. Fermentation of Streptomyces sp. NA04227 (Representative Protocol)

  • Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces sp. NA04227 from a mature agar plate into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Production Culture: Inoculate a production medium (e.g., a complex medium containing starch, yeast extract, and mineral salts) with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 7-14 days. Monitor the production of Aurachin SS periodically by analytical methods such as HPLC.

5.2. Extraction and Purification of Aurachin SS (Representative Protocol)

  • Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or butanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic steps. This may include:

    • Silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Sephadex LH-20 column chromatography to remove smaller impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield pure Aurachin SS.

Diagram 3: General Experimental Workflow for Aurachin SS Investigation

Experimental_Workflow Strain_Isolation Strain Isolation (Streptomyces sp. NA04227) Fermentation Fermentation Strain_Isolation->Fermentation Extraction Extraction Fermentation->Extraction Biosynthesis_Studies Biosynthesis Studies (Gene knockout, feeding studies) Fermentation->Biosynthesis_Studies Purification Purification (Chromatography) Extraction->Purification Pure_Aurachin_SS Pure Aurachin SS Purification->Pure_Aurachin_SS Structure_Elucidation Structure Elucidation (NMR, MS) Bioactivity_Testing Bioactivity Testing (MIC assays) Pure_Aurachin_SS->Structure_Elucidation Pure_Aurachin_SS->Bioactivity_Testing

Caption: A typical workflow for the investigation of a new natural product like Aurachin SS.

Aurachin SS from Streptomyces sp. NA04227 represents a promising antibiotic for further investigation. While significant progress has been made in understanding its biosynthetic origins, further research is needed to fully elucidate its mode of action, the specifics of its regulatory pathways, and its full potential as a therapeutic agent. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating natural product.

References

Foundational

The Role of Aurachin SS in Microbial Competition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Aurachin SS, a member of the farnesylated quinolone family of alkaloids, is a secondary metabolite produced by Streptomyces sp. NA04227.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurachin SS, a member of the farnesylated quinolone family of alkaloids, is a secondary metabolite produced by Streptomyces sp. NA04227. Like other aurachins, it is presumed to play a significant role in microbial competition by inhibiting the respiratory chain of competing organisms, a vital process for cellular energy production. This technical guide provides a comprehensive overview of the current understanding of Aurachin SS, including its biosynthesis, mechanism of action, and its potential as an antimicrobial agent. This document summarizes the available data, details relevant experimental methodologies, and provides visualizations of key pathways and workflows to support further research and development in this area.

Introduction

The aurachins are a class of quinoline-based antibiotics first isolated from the myxobacterium Stigmatella aurantiaca.[1][2] These compounds are known for their potent inhibitory effects on the electron transport chain in both prokaryotic and eukaryotic organisms.[1][2] This activity makes them effective antimicrobial agents and valuable tools for studying cellular respiration. Aurachins are produced by a variety of bacteria, including myxobacteria, Rhodococcus, and Streptomyces species, suggesting their importance in mediating competitive interactions within diverse microbial communities.[1][2]

Aurachin SS was first identified in Streptomyces sp. NA04227 and is structurally related to other aurachins, featuring a quinolone core with an isoprenoid side chain.[3][4] Its antibiotic properties suggest a role in defending the producing organism's ecological niche by suppressing the growth of or killing competing microbes.

Biosynthesis of Aurachin SS

The biosynthesis of aurachins proceeds via a type II polyketide synthase (PKS) pathway, with anthranilic acid serving as the starter unit.[1] In Streptomyces sp. NA04227, the biosynthesis of Aurachin SS shares similarities with the aurachin RE pathway in Rhodococcus erythropolis.[1][2]

The key steps in the proposed biosynthetic pathway of Aurachin SS are:

  • Activation and Loading: Anthranilic acid is activated and loaded onto an acyl carrier protein (ACP).

  • Polyketide Chain Elongation: The initial unit is extended through the condensation of malonyl-CoA units by the PKS machinery.

  • Cyclization and Release: The polyketide chain is cyclized to form the characteristic 4-hydroxy-2-methylquinoline core, which is then released from the PKS.

  • Prenylation: A farnesyl group is attached to the quinolone scaffold by a prenyltransferase.

  • Tailoring Reactions: A series of enzymatic modifications, including N-hydroxylation and methylation, complete the synthesis of Aurachin SS.

Visualization of the Aurachin SS Biosynthetic Pathway

Aurachin_SS_Biosynthesis Proposed Biosynthetic Pathway of Aurachin SS Anthranilic_acid Anthranilic acid Type_II_PKS Type II Polyketide Synthase (PKS) Anthranilic_acid->Type_II_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Type_II_PKS Quinolone_core 4-hydroxy-2-methylquinoline Type_II_PKS->Quinolone_core Prenyltransferase Prenyltransferase Quinolone_core->Prenyltransferase Prenylated_intermediate Prenylated Quinolone Intermediate Prenyltransferase->Prenylated_intermediate Farnesyl_pyrophosphate Farnesyl pyrophosphate Farnesyl_pyrophosphate->Prenyltransferase N_hydroxylase N-hydroxylase Prenylated_intermediate->N_hydroxylase N_hydroxylated_intermediate N-hydroxylated Intermediate N_hydroxylase->N_hydroxylated_intermediate Methyltransferase Methyltransferase N_hydroxylated_intermediate->Methyltransferase Aurachin_SS Aurachin SS Methyltransferase->Aurachin_SS

Caption: Proposed biosynthetic pathway of Aurachin SS.

Mechanism of Action: Inhibition of the Respiratory Chain

The primary mechanism of action for aurachins is the inhibition of the electron transport chain, a critical pathway for ATP synthesis.[1] Aurachins act as analogues of ubiquinone, a key electron carrier in the respiratory chain. By binding to cytochrome complexes, they block the flow of electrons, leading to a disruption of the proton motive force and a cessation of cellular energy production.

Specifically, Aurachin D has been shown to be a selective inhibitor of cytochrome bd oxidase, a terminal oxidase found in many bacteria.[1][4] This enzyme is crucial for respiration, especially under microaerobic conditions, and is absent in mitochondria, making it an attractive target for antibiotic development. While the specific target of Aurachin SS has not been definitively identified, it is expected to have a similar inhibitory effect on the respiratory chain.

Visualization of the Mechanism of Action

Mechanism_of_Action Mechanism of Action: Inhibition of Bacterial Respiratory Chain substrates Substrates (e.g., NADH) complex_I Complex I (NADH Dehydrogenase) substrates->complex_I complex_II Complex II (Succinate Dehydrogenase) substrates->complex_II ubiquinone Ubiquinone Pool (Q) complex_I->ubiquinone complex_II->ubiquinone cytochrome_bd Cytochrome bd Oxidase ubiquinone->cytochrome_bd cytochrome_bo3 Cytochrome bo3 Oxidase ubiquinone->cytochrome_bo3 water H2O cytochrome_bd->water cytochrome_bo3->water oxygen O2 oxygen->cytochrome_bd oxygen->cytochrome_bo3 atp_synthase ATP Synthase atp ATP atp_synthase->atp H+ gradient aurachin_ss Aurachin SS aurachin_ss->cytochrome_bd Inhibits MIC_Workflow Workflow for MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Aurachin SS start->prep_dilutions add_to_plate Add Dilutions and Inoculum to 96-well Plate prep_inoculum->add_to_plate prep_dilutions->add_to_plate incubate Incubate Plate (16-20 hours) add_to_plate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Exploratory

Preliminary In Vitro Antibacterial Spectrum of Aurachin SS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the preliminary in vitro antibacterial spectrum of Aurachin SS, a quinolone antibiotic isolated from St...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary in vitro antibacterial spectrum of Aurachin SS, a quinolone antibiotic isolated from Streptomyces sp. NA04227. The information presented herein is compiled from available scientific literature and technical data sources, offering insights into its potential as an antibacterial agent.

Quantitative Antibacterial Activity

The in vitro antibacterial activity of Aurachin SS has been evaluated against a panel of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of Aurachin SS against Gram-Positive Bacteria

Bacterial StrainMIC (μM)
Staphylococcus aureus32 - 64
Streptococcus pyogenes32 - 64
Bacillus subtilis32 - 64
Micrococcus luteus32 - 64

Data sourced from MedchemExpress.com[1]. The supplier has not independently confirmed these values.

Experimental Protocols

While the precise experimental details from the primary literature by Zhang M, et al. were not accessible, a standard and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent is the broth microdilution method. The following protocol is a representation of such a method, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for assessing the in vitro antibacterial activity of Aurachin SS.

Materials:

  • Aurachin SS

  • Test bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Micrococcus luteus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Aurachin SS Dilutions:

    • Prepare a stock solution of Aurachin SS in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the Aurachin SS stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted Aurachin SS.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

    • Seal the plates and incubate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Aurachin SS at which there is no visible growth.

Visualizations

Proposed Mechanism of Action: Inhibition of Bacterial Respiratory Chain

Aurachins, including Aurachin SS, are known to exert their antibacterial effect by inhibiting the bacterial respiratory chain. Specifically, they target the cytochrome bd oxidase, a key enzyme in the electron transport chain of many bacteria. This inhibition disrupts cellular respiration and energy production, ultimately leading to bacterial cell death.

Aurachin SS Mechanism of Action cluster_membrane Bacterial Cytoplasmic Membrane Dehydrogenases Dehydrogenases QuinonePool Quinone Pool (Q) Dehydrogenases->QuinonePool e⁻ QuinolPool Quinol Pool (QH2) QuinonePool->QuinolPool Reduction Cyt_bd Cytochrome bd Oxidase QuinolPool->Cyt_bd e⁻ Oxygen O₂ Cyt_bd->Oxygen e⁻ ProtonMotiveForce Proton Motive Force (ATP Synthesis) Cyt_bd->ProtonMotiveForce Water H₂O Oxygen->Water Reduction Aurachin_SS Aurachin SS Aurachin_SS->Inhibition

Caption: Proposed mechanism of action of Aurachin SS.

Experimental Workflow: In Vitro Antibacterial Screening

The following diagram illustrates a typical workflow for the discovery and initial in vitro evaluation of a new antibiotic like Aurachin SS from a Streptomyces species.

Antibacterial Screening Workflow cluster_discovery Discovery Phase cluster_evaluation In Vitro Evaluation cluster_strains Test Organisms Isolation Isolation of Streptomyces sp. NA04227 Fermentation Fermentation and Cultivation Isolation->Fermentation Extraction Extraction of Crude Metabolites Fermentation->Extraction Purification Purification of Aurachin SS Extraction->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis S_aureus S. aureus S_aureus->MIC_Assay S_pyogenes S. pyogenes S_pyogenes->MIC_Assay B_subtilis B. subtilis B_subtilis->MIC_Assay M_luteus M. luteus M_luteus->MIC_Assay

Caption: Experimental workflow for antibacterial screening.

References

Protocols & Analytical Methods

Method

Application Notes: In Vitro Efficacy of Aurachin SS against Staphylococcus aureus

Introduction Aurachin SS is a novel quinolone antibiotic belonging to the aurachin family of natural products.[1][2] Aurachins are known for their inhibitory activity against the bacterial respiratory chain, making them...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurachin SS is a novel quinolone antibiotic belonging to the aurachin family of natural products.[1][2] Aurachins are known for their inhibitory activity against the bacterial respiratory chain, making them promising candidates for the development of new antibacterial agents.[3][4][5] This application note provides detailed protocols for the in vitro evaluation of Aurachin SS against the Gram-positive bacterium Staphylococcus aureus, a significant human pathogen responsible for a wide range of infections. The described assays are fundamental for determining the antibacterial potency and spectrum of activity of novel compounds like Aurachin SS.

Mechanism of Action

Aurachins, as a class of compounds, are recognized as potent inhibitors of electron transport processes in both prokaryotic and eukaryotic organisms.[3][4] Their primary mode of action involves the inhibition of the respiratory chain. Specifically, aurachins are known to target cytochrome complexes.[3][4] For instance, the well-studied analogue Aurachin D is a selective inhibitor of the cytochrome bd oxidase, a terminal oxidase in the bacterial electron transport chain.[3][4] This inhibition disrupts the generation of the proton motive force and subsequent ATP synthesis, leading to bacterial cell death. While the precise target of Aurachin SS within the S. aureus respiratory chain is a subject of ongoing research, it is hypothesized to function similarly to other aurachins by targeting terminal oxidases.

Disclaimer: The quantitative data presented in these application notes are based on published results for Aurachin D , a closely related analogue of Aurachin SS. This data is provided for illustrative purposes to demonstrate the expected range of activity and the application of the described protocols. Researchers should generate specific data for Aurachin SS to accurately determine its efficacy.

I. Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation

CompoundStaphylococcus aureus StrainMIC (µg/mL)
Aurachin DNewman (MSSA)5.46 ± 1.05
Aurachin DDSM11822 (MRSA)2.10 ± 0.19

Data extracted from a study on Aurachin D and its analogues and is intended for illustrative purposes.

II. Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.

Data Presentation

CompoundStaphylococcus aureus StrainMBC (µg/mL)
Aurachin DNewman (MSSA)>64
Aurachin DDSM11822 (MRSA)>64

Data extracted from a study on Aurachin D and its analogues and is intended for illustrative purposes. The high MBC value suggests a potentially bacteriostatic effect at the concentrations tested.

III. Time-Kill Kinetics Assay

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, demonstrating the rate at which it kills a bacterial population over time.

Data Presentation

Time (hours)Untreated Control (log10 CFU/mL)Aurachin SS at 1x MIC (log10 CFU/mL)Aurachin SS at 4x MIC (log10 CFU/mL)
05.55.55.5
26.85.24.5
48.04.83.2
89.24.5<2 (Limit of Detection)
249.54.3<2 (Limit of Detection)
IV. Anti-Biofilm Assay

This assay evaluates the ability of an antimicrobial agent to inhibit the formation of biofilms or to eradicate pre-formed biofilms.

Data Presentation

Specific anti-biofilm data for Aurachin SS against S. aureus is not currently available. The table below serves as a template for presenting results from a biofilm inhibition assay.

CompoundConcentration (µg/mL)Biofilm Inhibition (%)
Aurachin SS0.5x MIC25
Aurachin SS1x MIC60
Aurachin SS2x MIC85

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Staphylococcus aureus strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Aurachin SS stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of S. aureus and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of Aurachin SS in CAMHB in the 96-well plate. The concentration range should be selected based on expected activity. A typical starting concentration might be 64 µg/mL.

    • Add 100 µL of the appropriate Aurachin SS dilution to each well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilution. The final volume in each well will be 200 µL.

    • Include a positive control (bacteria in CAMHB without drug) and a negative control (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of Aurachin SS that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is performed as a continuation of the MIC assay.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and pipettor

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of Aurachin SS that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Kinetics Assay Protocol

Materials:

  • Staphylococcus aureus strain(s)

  • CAMHB

  • Aurachin SS

  • Sterile culture tubes

  • Incubator with shaking (37°C)

  • TSA plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of S. aureus in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing Aurachin SS at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a drug-free growth control.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of Aurachin SS and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Anti-Biofilm Assay Protocol (Crystal Violet Method)

This protocol assesses the inhibition of biofilm formation.

Materials:

  • Staphylococcus aureus strain(s)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Aurachin SS

  • Sterile 96-well flat-bottom tissue culture plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (33%)

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow S. aureus overnight in TSB. Dilute the culture 1:100 in fresh TSB with 1% glucose.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

    • Add 100 µL of TSB containing serial dilutions of Aurachin SS to the wells.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Biofilm Staining:

    • Gently discard the planktonic cells from the wells and wash the wells three times with sterile PBS.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

  • Quantification:

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

    • The percentage of biofilm inhibition is calculated relative to the untreated control.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of action of Aurachin SS against S. aureus.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_dynamic_assays Pharmacodynamic & Biofilm Assays cluster_results Data Analysis prep_culture Prepare S. aureus Inoculum (0.5 McFarland) mic_assay MIC Assay (Broth Microdilution) prep_culture->mic_assay time_kill Time-Kill Kinetics Assay prep_culture->time_kill biofilm_assay Anti-Biofilm Assay (Crystal Violet) prep_culture->biofilm_assay prep_drug Prepare Serial Dilutions of Aurachin SS prep_drug->mic_assay prep_drug->time_kill prep_drug->biofilm_assay mbc_assay MBC Assay (Plating from MIC wells) mic_assay->mbc_assay analyze_mic Determine MIC Value mic_assay->analyze_mic analyze_mbc Determine MBC Value mbc_assay->analyze_mbc analyze_time_kill Plot Time-Kill Curves time_kill->analyze_time_kill analyze_biofilm Calculate Biofilm Inhibition biofilm_assay->analyze_biofilm

Caption: Workflow for in vitro testing of Aurachin SS against S. aureus.

References

Application

Application Notes and Protocols for Utilizing Aurachin S in Bacterial Electron Transport Chain Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Aurachins are a class of farnesylated quinolone alkaloids originally isolated from myxobacteria that have demonstrated potent inhibitory effect...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachins are a class of farnesylated quinolone alkaloids originally isolated from myxobacteria that have demonstrated potent inhibitory effects on the respiratory chains of both prokaryotic and eukaryotic organisms.[1][2][3] Their ability to selectively target components of the electron transport chain has made them invaluable tools for investigating microbial physiology and for developing novel antimicrobial agents.[1][4] This document provides detailed application notes and protocols for the use of Aurachin S, a specific analogue, in the study of bacterial electron transport processes. While specific quantitative data for Aurachin S is limited in the current literature, its structural similarity to the well-characterized Aurachins C and D allows for the adaptation of established experimental protocols.

Mechanism of Action

Aurachins, including by structural analogy Aurachin S, function as inhibitors of the bacterial electron transport chain. Their primary targets are the terminal oxidases, which are responsible for the final step of respiration: the reduction of oxygen to water.[1][2] Different aurachin analogues exhibit varying selectivity for the different types of terminal oxidases found in bacteria. For instance, Aurachin D is a highly selective inhibitor of cytochrome bd oxidase, while Aurachin C can also inhibit cytochrome bo₃ oxidase.[1][2] These inhibitions occur at the quinol oxidation site of the enzymes, preventing the transfer of electrons and thereby disrupting the proton motive force generation and subsequent ATP synthesis.[1] The lipophilic farnesyl tail of aurachins facilitates their interaction with the cell membrane where the respiratory chain components are located.

Data Presentation

Due to the limited availability of specific quantitative data for Aurachin S, the following table summarizes the inhibitory concentrations (IC₅₀) of the closely related and extensively studied Aurachin D and select analogues against various components of the bacterial electron transport chain. This data is provided for comparative purposes and to guide initial experimental design with Aurachin S. Researchers are encouraged to perform dose-response experiments to determine the specific IC₅₀ of Aurachin S in their bacterial system of interest.

InhibitorTarget OrganismTarget Enzyme/ComplexIC₅₀ (µM)Reference
Aurachin DMycobacterium tuberculosisCytochrome bd oxidase0.15[5]
Aurachin D analogue (citronellyl side chain)Mycobacterium tuberculosisCytochrome bd oxidase0.35[5]
Aurachin D analogue (6-fluoro substituted)Mycobacterium tuberculosisCytochrome bd oxidase0.12[5]
Aurachin CEscherichia coliCytochrome bo₃ oxidasePotent inhibitor (specific IC₅₀ not provided)[1]

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of inhibitors on bacterial electron transport processes. These protocols are based on established methodologies and can be adapted for use with Aurachin S.

Oxygen Consumption Assay

This assay directly measures the effect of an inhibitor on the respiratory activity of bacterial cells or isolated membranes by monitoring the rate of oxygen consumption.

Materials:

  • Mid-log phase bacterial culture or isolated bacterial membranes

  • Respiration buffer (e.g., 50 mM potassium phosphate buffer, 5 mM MgCl₂, pH 7.4)

  • Substrate for respiration (e.g., glucose, succinate, NADH)

  • Aurachin S stock solution (dissolved in a suitable solvent like DMSO)

  • Clark-type oxygen electrode or other oxygen sensing system

  • Temperature-controlled reaction vessel

Protocol:

  • Prepare a suspension of bacterial cells or membranes in the respiration buffer. The cell density or membrane protein concentration should be optimized for a measurable rate of oxygen consumption.

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the bacterial suspension to the reaction vessel and equilibrate to the desired temperature (e.g., 37°C).

  • Initiate respiration by adding the substrate.

  • Record the basal rate of oxygen consumption for a few minutes.

  • Add a known concentration of Aurachin S to the reaction vessel. It is recommended to perform a dose-response curve by adding increasing concentrations of the inhibitor.

  • Continue to record the rate of oxygen consumption until a new steady-state is reached.

  • As a positive control for complete inhibition of the respiratory chain, a known inhibitor like cyanide can be added at the end of the experiment.

  • Calculate the percentage of inhibition of oxygen consumption for each concentration of Aurachin S.

Membrane Potential Assay

This assay measures the effect of an inhibitor on the bacterial membrane potential, which is a key component of the proton motive force generated by the electron transport chain.

Materials:

  • Mid-log phase bacterial culture

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, 5 mM MgCl₂, pH 7.0)

  • Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5) or JC-1)

  • Substrate for energization (e.g., glucose)

  • Aurachin S stock solution

  • Fluorometer or fluorescence microscope

Protocol:

  • Wash and resuspend the bacterial cells in the assay buffer.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions. This typically involves incubation for a specific period to allow the dye to accumulate in response to the membrane potential.

  • Transfer the dye-loaded cells to a cuvette or a multi-well plate for fluorescence measurement.

  • Energize the cells by adding the substrate (e.g., glucose) and monitor the change in fluorescence, which corresponds to the generation of membrane potential.

  • Once a stable baseline fluorescence is established, add Aurachin S at the desired concentration.

  • Monitor the change in fluorescence over time. A depolarization of the membrane potential will result in a change in the fluorescence signal (e.g., an increase in fluorescence for DiSC₃(5) or a shift in the emission spectrum for JC-1).

  • As a positive control for complete membrane depolarization, a proton ionophore like CCCP can be added.

  • Quantify the change in fluorescence to determine the effect of Aurachin S on the membrane potential.

ATP Synthesis Assay

This assay measures the direct impact of an inhibitor on the production of ATP, the final product of oxidative phosphorylation.

Materials:

  • Bacterial cells or inverted membrane vesicles

  • Assay buffer (e.g., 50 mM MOPS, 15 mM MgCl₂, pH 7.5)

  • Substrate for ATP synthesis (e.g., NADH or succinate)

  • ADP (adenosine diphosphate)

  • Aurachin S stock solution

  • ATP detection reagent (e.g., luciferin/luciferase-based kit)

  • Luminometer

Protocol:

  • Prepare a suspension of bacterial cells or inverted membrane vesicles in the assay buffer.

  • Add the substrate and ADP to the suspension.

  • Add Aurachin S at various concentrations to different samples. Include a no-inhibitor control.

  • Incubate the reaction mixtures at the optimal temperature for the bacterial system for a defined period to allow for ATP synthesis.

  • Stop the reaction (e.g., by adding a lysis reagent that also inactivates ATPases).

  • Measure the amount of ATP produced in each sample using a luciferin/luciferase-based assay according to the manufacturer's protocol. The luminescence generated is directly proportional to the ATP concentration.

  • Calculate the percentage of inhibition of ATP synthesis for each concentration of Aurachin S.

Mandatory Visualizations

Bacterial_Electron_Transport_Chain cluster_dehydrogenases Dehydrogenases cluster_quinones Quinone Pool cluster_terminal_oxidases Terminal Oxidases cluster_inhibitor Aurachin S Site of Action (inferred) NADH_Dehydrogenase NADH Dehydrogenase (Complex I) Q Q NADH_Dehydrogenase->Q Reduces Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) Succinate_Dehydrogenase->Q Reduces QH2 QH2 Q->QH2 Cytochrome_bo3 Cytochrome bo₃ Oxidase QH2->Cytochrome_bo3 Oxidized Cytochrome_bd Cytochrome bd Oxidase QH2->Cytochrome_bd Oxidized e_out e- Cytochrome_bo3->e_out Cytochrome_bd->e_out e_in e- e_in->NADH_Dehydrogenase O2 O₂ e_out->O2 H2O H₂O O2->H2O Reduced Aurachin_S Aurachin S Aurachin_S->Cytochrome_bo3 Potential Inhibition Aurachin_S->Cytochrome_bd Inhibition

Experimental_Workflow_Oxygen_Consumption A Prepare bacterial cell or membrane suspension C Add suspension to reaction vessel A->C B Calibrate Oxygen Electrode B->C D Initiate respiration with substrate C->D E Record basal O₂ consumption rate D->E F Add Aurachin S E->F G Record inhibited O₂ consumption rate F->G H Calculate % Inhibition G->H

Signaling_Pathway_Inhibition cluster_inhibited Inhibited State A Functional Electron Transport Chain B Proton Pumping A->B F Inhibited Electron Transport Chain C Proton Motive Force (Δp) B->C G Reduced Proton Pumping D ATP Synthesis C->D H Dissipated Proton Motive Force I Reduced ATP Synthesis E Aurachin S E->A Inhibits F->G G->H H->I

References

Method

Application Notes and Protocols for the Heterologous Production of Aurachin SS and its Analogs in E. coli

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the heterologous production of the quinolone antibiotic Aurachin SS and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous production of the quinolone antibiotic Aurachin SS and its analogs using an engineered Escherichia coli host. The primary strategy involves a whole-cell biotransformation approach, where a chemically synthesized quinolone precursor is fed to an E. coli strain engineered to perform the necessary biosynthetic modifications.

Introduction to Aurachins

Aurachins are a family of quinoline alkaloids produced by various bacteria, including myxobacteria and actinomycetes.[1][2] They are characterized by a quinolone core substituted with an isoprenoid side chain. These compounds are potent inhibitors of the respiratory chain, making them valuable lead structures for the development of antibacterial and antiprotozoal drugs.[3][4] Aurachin D, for instance, is a selective inhibitor of cytochrome bd oxidase, a potential target for treating infectious diseases.[3]

Aurachin SS, isolated from Streptomyces sp. NA04227, is a notable member of this family.[5] It features a 2-methyl-4-methoxy-1-hydroxyquinoline core with a geranyl (C10) group at the C-3 position.[1][6] This is distinct from the more commonly studied Aurachin D, which possesses a farnesyl (C15) side chain.

Heterologous production in E. coli offers a powerful platform to overcome the low titers often found in native producers and to generate novel analogs for structure-activity relationship (SAR) studies.[3][7] This is typically achieved by expressing the key prenyltransferase enzyme in an E. coli host and supplying the appropriate quinolone precursor.

Biosynthetic Pathways of Aurachins

The biosynthesis of the aurachin quinolone scaffold originates from anthranilic acid and involves a type II polyketide synthase (PKS) system.[1][8] The key diversification step is the attachment of an isoprenoid chain, catalyzed by a prenyltransferase. The pathways for Aurachin D and Aurachin SS diverge in the choice of prenyltransferase, the length of the isoprenoid chain, and subsequent tailoring reactions.

Aurachin_Biosynthesis cluster_0 General Pathway cluster_1 Aurachin D Production (S. aurantiaca) cluster_2 Aurachin SS Production (Streptomyces sp. NA04227) anthranilic_acid Anthranilic Acid pks Type II PKS (e.g., AuaB-E) anthranilic_acid->pks + 2x Malonyl-CoA hmq 2-Methyl-4-hydroxy- quinoline (HMQ) pks->hmq auaA AuaA (Farnesyltransferase) aurachin_d Aurachin D auaA->aurachin_d fpp Farnesyl-PP (FPP) fpp->auaA hmq_d->auaA sauA SauA (Geranyltransferase) geranyl_intermediate Geranylated Quinolone sauA->geranyl_intermediate gpp Geranyl-PP (GPP) gpp->sauA tailoring SauPI/II (Hydroxylation) + Methyltransferase geranyl_intermediate->tailoring aurachin_ss Aurachin SS tailoring->aurachin_ss hmq_ss->sauA Production_Workflow cluster_0 Strain Engineering cluster_1 Production Phase cluster_2 Analysis start Start gene_synthesis Synthesize & Codon-Optimize sauA Gene start->gene_synthesis vector_construction Clone sauA into Expression Vector (e.g., with Bicistronic Design) gene_synthesis->vector_construction transformation Co-transform E. coli BL21(DE3) with Both Plasmids vector_construction->transformation mevalonate_plasmid Obtain Mevalonate Pathway Plasmid (e.g., pJBEI-2997) mevalonate_plasmid->transformation cultivation Cultivate Engineered Strain in Rich Medium (e.g., TB) transformation->cultivation induction Induce Gene Expression (IPTG) cultivation->induction precursor_feeding Feed Quinolone Precursor (e.g., HMQ) induction->precursor_feeding biotransformation Incubate for Biotransformation (e.g., 24h at 30°C) precursor_feeding->biotransformation extraction Extract Products with Ethyl Acetate biotransformation->extraction analysis Analyze by HPLC and LC-MS extraction->analysis end End analysis->end

References

Method

Application Notes and Protocols: Investigating Aurachin SS in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals Introduction Aurachin SS is a quinoline-based antibiotic isolated from Streptomyces sp. NA04227.[1][2] Like other members of the aurachin family, its mechan...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurachin SS is a quinoline-based antibiotic isolated from Streptomyces sp. NA04227.[1][2] Like other members of the aurachin family, its mechanism of action involves the inhibition of the bacterial electron transport chain.[1][3] Specifically, aurachins are known to be potent inhibitors of cytochrome bd oxidase, a key component of the respiratory chain in many prokaryotes.[3][4] This mode of action makes Aurachin SS a candidate for combination therapy, as targeting bacterial respiration can potentially synergize with antibiotics that disrupt other essential cellular processes. The development of combination therapies is a critical strategy in overcoming antimicrobial resistance.[5][6]

These application notes provide a framework for researchers to systematically evaluate the potential synergistic, additive, or antagonistic effects of Aurachin SS when used in combination with other classes of antibiotics. The following protocols for checkerboard and time-kill assays are standard methods for quantifying these interactions.

Rationale for Combination Therapy

The rationale for combining Aurachin SS with other antibiotics is rooted in its specific mechanism of action. By inhibiting cytochrome bd oxidase, Aurachin SS disrupts cellular respiration, leading to a decrease in ATP production and an increase in oxidative stress. This compromised energetic state may render bacteria more susceptible to the effects of other antibiotics that target different pathways, such as:

  • Cell wall synthesis inhibitors (e.g., β-lactams): Bacteria with a depleted energy supply may be less able to repair cell wall damage.

  • Protein synthesis inhibitors (e.g., aminoglycosides, macrolides): The uptake of some aminoglycosides is energy-dependent, and disrupting the respiratory chain could potentially enhance their activity.

  • DNA synthesis inhibitors (e.g., fluoroquinolones): The bactericidal activity of fluoroquinolones can be enhanced under conditions of respiratory stress.

Studies on other respiratory chain inhibitors, particularly in the context of Mycobacterium tuberculosis, have demonstrated the potential of dual-targeting the electron transport chain to achieve synergistic killing and overcome resistance.[7][8][9][10][11][12] While specific data for Aurachin SS is limited, these findings provide a strong basis for investigating its combinatorial potential.

Data Presentation: In Vitro Activity of Aurachin SS

Currently, there is a lack of published data on the synergistic interactions of Aurachin SS with other antibiotics. The following table summarizes the known Minimum Inhibitory Concentrations (MICs) of Aurachin SS against various bacterial strains. This data is essential for designing the synergy studies outlined in the subsequent protocols.

Bacterial StrainMIC (µM)MIC (µg/mL)
Staphylococcus aureus32 - 7014.1 - 30.9
Streptococcus pyogenes32 - 6414.1 - 28.2
Bacillus subtilis32 - 6414.1 - 28.2
Micrococcus luteus32 - 6414.1 - 28.2

Note: The molecular weight of Aurachin SS is approximately 441.6 g/mol . Conversion from µM to µg/mL is based on this molecular weight. MIC values for S. aureus were reported as a range of 35-70 µg/mL in one study.[13]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between Aurachin SS and another antibiotic (synergy, additivity, indifference, or antagonism).

Materials:

  • Aurachin SS

  • Second antibiotic of interest

  • Appropriate bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of Aurachin SS and the second antibiotic in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the expected MIC.

  • Determine MICs: Before performing the checkerboard assay, determine the MIC of each drug individually against the test organism using the broth microdilution method.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a serial two-fold dilution of Aurachin SS.

    • Along the y-axis (e.g., rows A-G), create a serial two-fold dilution of the second antibiotic.

    • The resulting plate will have a gradient of concentrations for both drugs.

    • Include a row and a column with each drug alone to re-determine the MICs as a control. Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity or measure the optical density at 600 nm (OD600). The MIC is the lowest concentration of the drug that completely inhibits visible growth.

    • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Aurachin SS = (MIC of Aurachin SS in combination) / (MIC of Aurachin SS alone)

      • FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Aurachin SS + FIC of second antibiotic.

    • The interaction is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additivity: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI < 4.0

      • Antagonism: FICI ≥ 4.0

Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

Objective: To assess the rate and extent of bacterial killing by Aurachin SS in combination with another antibiotic.

Materials:

  • Aurachin SS

  • Second antibiotic of interest

  • Test organism

  • CAMHB

  • Shaking incubator (37°C)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Procedure:

  • Preparation: Prepare flasks with CAMHB containing the antibiotics at desired concentrations (e.g., based on MIC values from the checkerboard assay, such as 0.5x MIC, 1x MIC, 2x MIC). Include flasks with each antibiotic alone and a growth control flask without any antibiotics.

  • Inoculation: Inoculate the flasks with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

    • Additivity is a 1- to < 2-log10 decrease in CFU/mL.

    • Indifference is a < 1-log10 increase or decrease in CFU/mL.

    • Antagonism is a ≥ 2-log10 increase in CFU/mL.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Aurachin_SS_Signaling_Pathway cluster_membrane Bacterial Cytoplasmic Membrane Dehydrogenases Dehydrogenases Quinone_Pool Quinone_Pool Dehydrogenases->Quinone_Pool e- Proton_Motive_Force Proton_Motive_Force Dehydrogenases->Proton_Motive_Force H+ pumping Cytochrome_bd_Oxidase Cytochrome_bd_Oxidase Quinone_Pool->Cytochrome_bd_Oxidase e- Other_Oxidases Other_Oxidases Quinone_Pool->Other_Oxidases e- H2O H2O Cytochrome_bd_Oxidase->H2O O2 reduction Cytochrome_bd_Oxidase->Proton_Motive_Force H+ translocation Other_Oxidases->H2O O2 reduction Other_Oxidases->Proton_Motive_Force H+ pumping ATP_Synthase ATP_Synthase ATP ATP ATP_Synthase->ATP Substrates Substrates Substrates->Dehydrogenases Proton_Motive_Force->ATP_Synthase drives Aurachin_SS Aurachin_SS Aurachin_SS->Cytochrome_bd_Oxidase Inhibits

Caption: Mechanism of action of Aurachin SS on the bacterial respiratory chain.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Stocks Prepare antibiotic stock solutions Determine_MICs Determine individual MICs Prepare_Stocks->Determine_MICs Setup_Plate Set up 96-well plate with serial dilutions Determine_MICs->Setup_Plate Inoculate Inoculate with bacterial suspension Setup_Plate->Inoculate Incubate Incubate at 35°C for 18-24h Inoculate->Incubate Read_Results Read MICs from combination wells Incubate->Read_Results Calculate_FIC Calculate FIC for each drug Read_Results->Calculate_FIC Calculate_FICI Calculate FICI (FICa + FICb) Calculate_FIC->Calculate_FICI Interpret Interpret results (Synergy, Additivity, etc.) Calculate_FICI->Interpret

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_experiment Experiment cluster_data Analysis Prepare_Flasks Prepare flasks with antibiotics (single & combo) Inoculate_Flasks Inoculate with ~5x10^5 CFU/mL Prepare_Flasks->Inoculate_Flasks Incubate_Shake Incubate with shaking at 37°C Inoculate_Flasks->Incubate_Shake Sample Sample at 0, 2, 4, 6, 8, 24h Incubate_Shake->Sample Plate_Dilutions Perform serial dilutions and plate Sample->Plate_Dilutions Incubate_Plates Incubate plates overnight Plate_Dilutions->Incubate_Plates Count_CFU Count colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. time Count_CFU->Plot_Data Determine_Interaction Determine interaction (Synergy, etc.) Plot_Data->Determine_Interaction

Caption: Workflow for the time-kill curve assay.

References

Application

Application Note &amp; Protocol: Evaluating the Antileishmanial Activity of Aurachin SS

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed experimental framework for assessing the efficacy and cytotoxicity of Aurachin SS, a quinolone antibiotic,...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for assessing the efficacy and cytotoxicity of Aurachin SS, a quinolone antibiotic, as a potential antileishmanial agent. The protocols outlined below cover in vitro assays against both the promastigote and amastigote stages of Leishmania, as well as cytotoxicity evaluation against a mammalian cell line.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, emerging resistance, and high cost, necessitating the discovery of novel drug candidates.[1][2][3] Aurachins, a class of quinolone alkaloids, have been identified as potent inhibitors of electron transport processes in various organisms.[4] Notably, Aurachin D has demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis, at nanomolar concentrations.[5][6] The proposed mechanism of action involves the inhibition of the parasite's respiratory chain, a promising target for antileishmanial drugs.[4]

This application note details the experimental setup for the comprehensive evaluation of Aurachin SS, a related compound, to determine its potential as a viable antileishmanial therapeutic. The workflow progresses from initial screening against the readily culturable promastigote stage to the more clinically relevant intracellular amastigote stage, alongside essential cytotoxicity profiling to determine selectivity.

Overview of Experimental Workflow

The evaluation of Aurachin SS follows a structured, multi-stage process to determine its inhibitory concentration, cytotoxicity, and selectivity. This workflow ensures that only potent and selective compounds proceed to further stages of drug discovery.

G cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Cytotoxicity & Selectivity cluster_2 Phase 3: Intracellular Efficacy A Aurachin SS Compound Preparation B Promastigote Viability Assay (e.g., L. donovani) A->B C Determine IC50 (Promastigote) B->C G Macrophage Infection with Leishmania C->G Proceed if active D Mammalian Cell Cytotoxicity Assay (e.g., THP-1, RAW 264.7) E Determine CC50 (Mammalian Cells) D->E F Calculate Selectivity Index (SI) SI = CC50 / IC50 (Amastigote) E->F J Lead Candidate Potential F->J Evaluate for further study (High SI) H Intracellular Amastigote Assay G->H I Determine IC50 (Amastigote) H->I I->F

Caption: Experimental workflow for evaluating Aurachin SS antileishmanial activity.

Quantitative Data Summary

While specific data for Aurachin SS is pending experimental evaluation, the following table summarizes the reported in vitro activity for the related compound, Aurachin D, against Leishmania donovani.[5] This data serves as a benchmark for the expected potency.

CompoundParasite/Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)Reference Compound
Aurachin D L. donovani amastigotesIntracellular Viability0.044>454Miltefosine (0.732 µM)
Aurachin D L6 rat skeletal myoblastsCytotoxicity>20-Podophyllotoxin (0.009 µM)

Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) on a mammalian cell line to the 50% inhibitory concentration (IC50) against the intracellular amastigotes (CC50/IC50). A higher SI value indicates greater selectivity for the parasite.[7]

Detailed Experimental Protocols

Protocol 1: Promastigote Viability Assay

This initial screening assay determines the effect of Aurachin SS on the extracellular, flagellated promastigote form of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase.

  • Complete M199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Aurachin SS stock solution (in DMSO).

  • Amphotericin B or Miltefosine (positive control).

  • Resazurin sodium salt solution (e.g., AlamarBlue).

  • 96-well flat-bottom microplates.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Harvest promastigotes during the mid-log phase of growth. Centrifuge, wash with PBS, and resuspend in fresh complete medium to a final concentration of 1 x 10^6 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of Aurachin SS in culture medium. Add 100 µL of each concentration to the appropriate wells in triplicate.

  • Include wells for a positive control (e.g., Amphotericin B), a negative control (medium with DMSO, ensuring the final concentration does not exceed 0.5%), and an untreated cell control.

  • Incubation: Incubate the plate at 26°C for 72 hours.[8]

  • Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the control wells.

  • Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Protocol 2: Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of Aurachin SS against a mammalian host cell line to determine its therapeutic window.

Materials:

  • Mammalian cells (e.g., THP-1 monocytes, RAW 264.7 macrophages, or HepG2 cells).

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Aurachin SS stock solution (in DMSO).

  • Podophyllotoxin or a relevant cytotoxic agent (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution.

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^5 cells/mL (100 µL per well) and allow them to adhere overnight at 37°C in 5% CO2. For suspension cells like THP-1, adherence is not required.

  • Compound Addition: Add 100 µL of serially diluted Aurachin SS to the wells in triplicate. Include positive and negative controls as in Protocol 1.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO2.[9]

  • Viability Assessment (MTT Method):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[10]

  • Analysis: Calculate the percentage of cytotoxicity relative to the untreated control and determine the CC50 value.

Protocol 3: Intracellular Amastigote Assay

This is the "gold standard" cellular assay, assessing the compound's ability to kill the clinically relevant intracellular amastigote form of the parasite within host macrophages.[11]

Materials:

  • THP-1 human monocytes or murine peritoneal macrophages.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Stationary-phase Leishmania promastigotes.

  • Culture medium, Aurachin SS, and controls as described above.

  • Giemsa stain or a suitable fluorescent dye (e.g., DAPI) for visualization.

  • Microscope with imaging capabilities.

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into adherent macrophages by incubating with PMA (e.g., 50 ng/mL) for 48 hours at 37°C in 5% CO2. Wash cells with fresh medium.

  • Infection: Infect the differentiated macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[8][12]

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Remove Extracellular Parasites: Wash the wells thoroughly with warm medium or PBS to remove any non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of Aurachin SS and controls to the infected macrophages.

  • Incubation: Incubate the plates for another 72 hours at 37°C in 5% CO2.[12]

  • Quantification:

    • Fix the cells with methanol and stain with Giemsa.

    • Using a microscope, count the number of amastigotes per 100 macrophages for each concentration.

    • Alternatively, use high-content imaging or a parasite-rescue and transformation assay where amastigotes are released and transformed back to promastigotes for quantification with Resazurin.[13]

  • Analysis: Calculate the percentage of inhibition of amastigote proliferation and determine the intracellular IC50 value.

Proposed Mechanism of Action and Signaling Pathway

Aurachins are known inhibitors of cellular respiration. In protozoan parasites like Leishmania, which lack Complex I of the mitochondrial electron transport chain (ETC), the Type II NADH dehydrogenase (NDH2) is a crucial enzyme for oxidizing NADH and feeding electrons into the ETC.[4] This enzyme is absent in mammalian mitochondria, making it an attractive and specific drug target. Aurachin SS is hypothesized to inhibit NDH2, thereby disrupting the parasite's ETC, leading to a collapse of the mitochondrial membrane potential and a reduction in ATP synthesis, ultimately causing parasite death.

G cluster_etc Leishmania Mitochondrial Inner Membrane NADH NADH NDH2 NDH2 (Type II NADH Dehydrogenase) NADH->NDH2 Oxidation NAD NAD+ NDH2->NAD UQ Ubiquinone Pool (Q) NDH2->UQ e- Result Disruption of ETC Collapse of ΔΨm Reduced ATP Synthesis Parasite Death CIII Complex III UQ->CIII e- CytC Cytochrome c CIII->CytC e- ATP_Synthase ATP Synthase (Complex V) CIII->ATP_Synthase CIV Complex IV CytC->CIV e- O2 O2 CIV->O2 CIV->ATP_Synthase H2O H2O ATP ATP ATP_Synthase->ATP Aurachin Aurachin SS Aurachin->NDH2 Inhibition

Caption: Proposed mechanism of Aurachin SS targeting the Leishmania respiratory chain.

References

Technical Notes & Optimization

Troubleshooting

Addressing the inherent toxicity of aurachins in recombinant production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recombinant production of aurachins. Fr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recombinant production of aurachins.

Frequently Asked Questions (FAQs)

Q1: My recombinant E. coli culture producing aurachins shows significantly impaired growth or lysis. What is the underlying cause?

A1: The inherent toxicity of aurachins is the most likely cause. Aurachins are potent inhibitors of the electron transport chain in both prokaryotes and eukaryotes.[1] In E. coli, aurachin D selectively inhibits the cytochrome bd oxidase, a key component of the respiratory chain.[1] This inhibition disrupts cellular energy metabolism, leading to growth defects and, in severe cases, cell death. The production of aurachins in a heterologous host like Rhodococcus erythropolis has also been reported to be accompanied by growth defects attributed to their potent antibiotic activity.[1]

Q2: I am expressing the aurachin biosynthesis gene cluster in E. coli, but the product yield is very low. What are the common bottlenecks?

A2: Low yields in recombinant aurachin production can be attributed to several factors beyond host toxicity:

  • Complex Biosynthesis Pathway: The aurachin biosynthesis involves a multi-enzyme type II polyketide synthase (PKS) complex, post-translational activation of an acyl carrier protein (ACP), and a membrane-bound prenyltransferase (AuaA).[1] Ensuring the proper expression, folding, and function of all these components in a heterologous host is challenging.

  • Membrane Protein Expression: The prenyltransferase AuaA, a key enzyme in aurachin D biosynthesis, is a membrane-bound protein.[2] Heterologous expression of membrane proteins in E. coli is often difficult and can be limited by factors such as oversaturation of the translocation machinery and disruption of the cell membrane, which can further contribute to toxicity.[1]

  • Precursor Supply: The biosynthesis of aurachins requires a steady supply of precursors, including anthranilic acid and farnesyl pyrophosphate (FPP). The intracellular pool of FPP in E. coli is limited as it is part of its primary metabolism, and this can become a bottleneck for high-level aurachin production.[2]

Q3: What strategies can I implement to mitigate aurachin toxicity and improve production in E. coli?

A3: Several strategies have been successfully employed to overcome the challenges of recombinant aurachin production:

  • Cultivation Conditions: Growing the recombinant E. coli host under aerobic, oxygen-rich conditions can reduce the toxic effects of aurachin D.[1]

  • Optimized Gene Expression: A bicistronic design (BCD) strategy for the expression of the membrane-bound farnesyltransferase AuaA has been shown to significantly improve aurachin D titers.[2][3][4] This approach allows for tuned translation initiation, which is crucial for the optimal production of membrane proteins.[5][6][7][8]

  • Codon Optimization: Optimizing the codon usage of the auaA gene for E. coli expression can further enhance production.[3][4]

  • Metabolic Engineering: Introducing the mevalonate (MVA) pathway into the E. coli production strain can boost the supply of the farnesyl pyrophosphate (FPP) precursor, thereby increasing the final aurachin D titer.[2][3][4]

  • Whole-Cell Biotransformation: An alternative approach is to use a recombinant E. coli strain expressing only the farnesyltransferase AuaA.[9] In this whole-cell biotransformation system, precursor molecules (quinolones) are fed to the culture, which are then converted to the desired aurachin derivatives.[9][10] This circumvents the need to express the entire complex PKS machinery.

Troubleshooting Guides

Problem 1: Poor cell growth and low final cell density.
Possible Cause Suggested Solution
High Aurachin Toxicity 1. Ensure highly aerobic culture conditions (e.g., use baffled flasks, maintain high agitation, and ensure adequate aeration in bioreactors).[1] 2. Consider using a lower-strength or inducible promoter to control the expression of the aurachin biosynthesis genes, titrating the inducer concentration to balance productivity and host viability. 3. If using a whole-cell biotransformation approach, optimize the feeding strategy of the quinolone precursor to avoid rapid accumulation of toxic aurachins.
Sub-optimal Expression of a Key Biosynthetic Enzyme 1. For the membrane-bound AuaA, implement a bicistronic design (BCD) to optimize its expression level.[2][3][4] 2. Verify the expression of all components of the PKS system via SDS-PAGE and/or Western blotting if possible.
Problem 2: Low aurachin titer despite good cell growth.
Possible Cause Suggested Solution
Limited Precursor Supply (FPP) 1. Co-express the genes of the mevalonate (MVA) pathway to increase the intracellular pool of farnesyl pyrophosphate (FPP).[2][3][4] Plasmids for this purpose are available from various sources. 2. Supplement the medium with mevalonate, a key intermediate in the MVA pathway.
Inefficient AuaA Farnesyltransferase Activity 1. Perform codon optimization of the auaA gene for E. coli.[3][4] 2. Screen different BCD elements to fine-tune the expression level of AuaA for optimal activity.[3][4]
Product Degradation or Efflux 1. Consider using an E. coli strain with a deficient multidrug efflux transporter, such as a tolC mutant, which has been shown to have increased sensitivity to aurachins, suggesting a role in their export.[11] However, this may also increase intracellular toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on recombinant aurachin D production and its toxicity.

Table 1: Improvement of Aurachin D Production in E. coli

Strategy Fold Increase in Titer Final Titer (mg/L) Reference
Optimized Bicistronic Design (BCD) Up to 29-fold (compared to T7-mediated expression)-[3][4]
BCD + Codon Optimization + Mevalonate Pathway 424-fold (compared to original non-optimized host)17.0[1][3][4]

Table 2: Cytotoxicity of Aurachin D

Cell Line IC50 Value Reference
Rat Skeletal Myoblasts (L6) 0.131 mM[9]
Leishmania donovani 0.044 µM[12]
Trypanosoma cruzi 1.3 µM[12]
Plasmodium falciparum 0.012 µM[12]

Table 3: Inhibitory Activity of Aurachin D against E. coli Cytochromes

Enzyme Kiapp Value Reference
Cytochrome bd-I Low nanomolar range[11]
Cytochrome bo3 High micromolar range (low inhibition)[11]

Experimental Protocols

Protocol 1: Recombinant Production of Aurachin D in E. coli

This protocol is adapted from Kruth et al. (2022).[2]

  • Strain and Plasmids:

    • Host Strain: E. coli BL21(DE3)

    • AuaA Expression Plasmid: A plasmid containing the auaA gene under the control of an optimized bicistronic design (BCD) element (e.g., BCD7).

    • Mevalonate Pathway Plasmid: A compatible plasmid carrying the genes for the mevalonate pathway (e.g., pJBEI-2997).

  • Culture Medium:

    • Terrific Broth (TB) medium supplemented with 0.04% (v/v) glycerol and 0.003% (w/v) 4-hydroxy-2-methyl-quinoline (HMQ, the precursor).

    • Appropriate antibiotics for plasmid maintenance (e.g., ampicillin and chloramphenicol).

  • Cultivation:

    • Inoculate 25 mL of the supplemented TB medium to an initial OD600 of 0.1.

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.

    • If using an inducible promoter for the mevalonate pathway, add the inducer (e.g., 0.025 mM IPTG) at the beginning of the cultivation.

  • Quantification of Aurachin D:

    • Extract 10 mL of the culture three times with 15 mL of ethyl acetate.

    • Pool the organic phases and evaporate the solvent.

    • Dissolve the residue in 1 mL of methanol, filter, and analyze by HPLC.

Protocol 2: Construction of a Bicistronic Design (BCD) Expression Vector for auaA

This is a generalized protocol based on the principles described by Kruth et al. (2022)[2] and Claassens et al. (2019)[5][6][7][8].

  • Vector Backbone: Choose an E. coli expression vector with a constitutive or inducible promoter.

  • BCD Element: Synthesize or obtain a DNA fragment corresponding to the desired BCD element. BCD elements typically consist of a short upstream open reading frame (uORF) followed by a Shine-Dalgarno sequence that overlaps with the start codon of the gene of interest.

  • Cloning: Use a seamless cloning method like Gibson assembly or Golden Gate cloning to insert the BCD element and the auaA gene downstream of the promoter in the expression vector. The auaA gene should be placed immediately downstream of the BCD element, ensuring the correct reading frame.

  • Transformation and Screening: Transform the constructed plasmid library (if multiple BCD elements are tested) into the E. coli production strain. Screen individual colonies for the optimal expression of AuaA and the highest aurachin D production. A GFP-fusion to AuaA can facilitate the screening for membrane-integrated expression.[6]

Visualizations

Aurachin_Toxicity_Pathway Mechanism of Aurachin Toxicity in E. coli cluster_membrane Inner Cell Membrane Dehydrogenases Dehydrogenases Quinone_pool Quinone Pool (Q) Dehydrogenases->Quinone_pool Reduces Quinol_pool Quinol Pool (QH2) Quinone_pool->Quinol_pool Cytochrome_bo3 Cytochrome bo3 Oxidase Quinol_pool->Cytochrome_bo3 Oxidized by Cytochrome_bd Cytochrome bd Oxidase Quinol_pool->Cytochrome_bd Oxidized by Oxygen_H2O_bo3 O2 -> H2O Cytochrome_bo3->Oxygen_H2O_bo3 Reduces Proton_motive_force Proton Motive Force (Energy for Cell) Cytochrome_bo3->Proton_motive_force Oxygen_H2O_bd O2 -> H2O Cytochrome_bd->Oxygen_H2O_bd Reduces Cytochrome_bd->Proton_motive_force Aurachin_D Aurachin D Aurachin_D->Cytochrome_bd Inhibits

Caption: Aurachin D inhibits cytochrome bd oxidase in the E. coli respiratory chain.

Aurachin_Production_Workflow Workflow for Improving Recombinant Aurachin D Production cluster_gene_expression Gene Expression Optimization cluster_metabolic_engineering Metabolic Engineering cluster_cultivation Cultivation Optimization cluster_outcome Desired Outcome Codon_Optimization Codon Optimize auaA Gene BCD_Design Implement Bicistronic Design (BCD) for auaA Codon_Optimization->BCD_Design MVA_Pathway Introduce Mevalonate (MVA) Pathway BCD_Design->MVA_Pathway Precursor_Feeding Feed Quinolone Precursor (HMQ) MVA_Pathway->Precursor_Feeding Aerobic_Conditions Ensure Aerobic Conditions Precursor_Feeding->Aerobic_Conditions Media_Optimization Optimize Medium Composition Aerobic_Conditions->Media_Optimization Increased_Titer Increased Aurachin D Titer Media_Optimization->Increased_Titer

Caption: A logical workflow for enhancing aurachin D production in E. coli.

Bicistronic_Design_Logic Logical Structure of a Bicistronic Design (BCD) cluster_mRNA mRNA Transcript Promoter Promoter RBS1 RBS1 Promoter->RBS1 Transcription Ribosome Ribosome Ribosome->RBS1 Binds uORF uORF RBS1->uORF RBS1->uORF Translates RBS2_GOI RBS2-GOI uORF->RBS2_GOI uORF->RBS2_GOI Re-initiation at GOI_Protein Gene of Interest (e.g., AuaA Protein) RBS2_GOI->GOI_Protein Translates

Caption: Logic of translational coupling in a bicistronic design for gene expression.

References

Optimization

Optimizing culture conditions for enhanced Aurachin SS production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for enhanced...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for enhanced Aurachin SS production from Streptomyces sp. NA04227.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Aurachin SS production and offers potential solutions based on established principles of Streptomyces fermentation and secondary metabolite production.

1. Low or No Aurachin SS Production

  • Question: I have inoculated my culture of Streptomyces sp. NA04227, but I am detecting very low or no Aurachin SS. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no production of Aurachin SS can stem from several factors, ranging from the initial inoculum to the final fermentation conditions. Here’s a systematic approach to troubleshooting:

    • Inoculum Quality:

      • Spore Viability: Ensure you are using a fresh and viable spore suspension. Old or improperly stored spores can have poor germination rates.

      • Seed Culture Age: The age of the seed culture is critical. An over-incubated or under-incubated seed culture will not perform optimally when transferred to the production medium. For many Streptomyces species, a seed culture of 2-3 days is optimal.

    • Culture Medium Composition:

      • Carbon Source: The type and concentration of the carbon source can significantly impact secondary metabolite production. While glucose is commonly used, some Streptomyces species produce higher yields of antibiotics with more complex carbohydrates like starch or glycerol. Consider screening different carbon sources.

      • Nitrogen Source: Organic nitrogen sources such as yeast extract, peptone, and soybean meal often support robust growth and secondary metabolite production. The carbon-to-nitrogen ratio is also a critical factor to optimize.

      • Precursor Availability: Aurachin SS biosynthesis starts from anthranilic acid. While the strain should produce this precursor, supplementation of the medium with anthranilic acid could potentially boost yields.

    • Fermentation Parameters:

      • pH: The pH of the culture medium can influence nutrient uptake and enzyme activity. The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0). Monitor and, if possible, control the pH during fermentation.

      • Temperature: Most Streptomyces species are mesophilic, with optimal growth and production temperatures between 28-30°C.

      • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites. Ensure sufficient agitation and aeration. Foaming can be an issue at high agitation rates and may require the addition of antifoaming agents.

2. Inconsistent Aurachin SS Yields

  • Question: My Aurachin SS yields are highly variable between different fermentation batches, even when I try to keep the conditions the same. What could be causing this inconsistency?

  • Answer: Inconsistent yields are a common challenge in fermentation processes. The following factors are often the culprits:

    • Inoculum Variability: Even small variations in the preparation of the seed culture (e.g., slight differences in incubation time, temperature, or agitation) can lead to significant differences in the production phase. Standardize your inoculum preparation protocol meticulously.

    • Medium Preparation: Ensure that all media components are weighed accurately and dissolved completely. Incomplete dissolution can lead to heterogeneity in the medium.

    • Sterilization: Over-sterilization of the medium can lead to the degradation of essential components or the formation of inhibitory compounds. Use a validated sterilization cycle.

    • Genetic Instability: High-producing strains can sometimes be genetically unstable and may lose their ability to produce the desired compound over successive generations. It is advisable to go back to the original stock culture periodically.

Experimental Protocols

While a detailed, publicly available protocol specifically for Streptomyces sp. NA04227 and Aurachin SS is limited, the following general protocols for Streptomyces fermentation and extraction can be adapted and optimized.

General Protocol for Two-Stage Fermentation of Streptomyces sp.

  • Spore Suspension Preparation:

    • Grow Streptomyces sp. NA04227 on a suitable agar medium (e.g., ISP2 agar) at 28°C for 7-10 days until good sporulation is observed.

    • Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol) to a concentration of approximately 10^8 spores/mL.

    • Store the spore suspension at -80°C for long-term use.

  • Seed Culture (First Stage):

    • Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a medium containing yeast extract, malt extract, and glucose) with the spore suspension.

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 2-3 days.

  • Production Culture (Second Stage):

    • Inoculate a 1 L flask containing 200 mL of production medium with a 5-10% (v/v) of the seed culture.

    • The production medium composition should be systematically optimized. A starting point could be a medium containing a primary carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and essential minerals.

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 7-10 days.

    • Monitor the production of Aurachin SS periodically by taking samples and analyzing them using techniques like HPLC.

General Protocol for Extraction of Aurachin SS

  • Cell Separation:

    • After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Solvent Extraction:

    • Aurachins are lipophilic compounds. Extract the mycelial cake and the supernatant separately with a suitable organic solvent such as ethyl acetate or butanol.

    • Pool the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure Aurachin SS.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically comparing Aurachin SS production under different culture conditions. Researchers are encouraged to perform systematic optimization studies by varying one factor at a time (e.g., different carbon sources, nitrogen sources, pH levels, temperatures) and then using statistical methods like Response Surface Methodology (RSM) for further optimization. The results of such studies should be tabulated to clearly show the effect of each variable on the Aurachin SS yield (e.g., in mg/L).

Example Table for Carbon Source Optimization:

Carbon Source (20 g/L)Biomass (g/L)Aurachin SS Titer (mg/L)
GlucoseXY
StarchXY
GlycerolXY
MaltoseXY

Note: The values X and Y are placeholders and need to be determined experimentally.

Visualizations

Aurachin SS Biosynthetic Pathway

The biosynthesis of Aurachin SS in Streptomyces sp. NA04227 is a complex process involving a type II polyketide synthase (PKS) system. The pathway starts with the precursor anthranilic acid.

Aurachin_SS_Biosynthesis Anthranilic_Acid Anthranilic Acid SauE SauE (Activation) Anthranilic_Acid->SauE SauB SauB (Acyl Carrier Protein) SauE->SauB Loading PKS_complex Type II PKS (SauC, SauD, etc.) SauB->PKS_complex Quinolone_Core Quinolone Core PKS_complex->Quinolone_Core Chain elongation & cyclization SauPI_PII SauPI/SauPII (N-hydroxylation) Quinolone_Core->SauPI_PII N_hydroxy_quinolone N-hydroxy- quinolone SauPI_PII->N_hydroxy_quinolone SauA SauA (Geranyltransferase) N_hydroxy_quinolone->SauA Geranylated_intermediate Geranylated Intermediate SauA->Geranylated_intermediate Prenylation Geranyl_PP Geranyl Pyrophosphate Geranyl_PP->SauA Methyltransferase Unidentified Methyltransferase Geranylated_intermediate->Methyltransferase Aurachin_SS Aurachin SS Methyltransferase->Aurachin_SS Methylation

Caption: Proposed biosynthetic pathway of Aurachin SS in Streptomyces sp. NA04227.

General Experimental Workflow for Aurachin SS Production and Optimization

This workflow outlines the key steps from strain maintenance to the analysis of the final product.

Experimental_Workflow Strain_Maintenance Strain Maintenance (Streptomyces sp. NA04227) Inoculum_Development Inoculum Development (Seed Culture) Strain_Maintenance->Inoculum_Development Fermentation Production Fermentation Inoculum_Development->Fermentation Extraction Extraction of Aurachin SS Fermentation->Extraction Optimization Optimization of Culture Conditions Optimization->Fermentation Feedback Loop Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, MS, NMR) Purification->Analysis Analysis->Optimization Data for Optimization Final_Product Pure Aurachin SS Analysis->Final_Product

Caption: General workflow for the production and optimization of Aurachin SS.

Troubleshooting

Troubleshooting low yields in the heterologous production of aurachins

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the heterologous production of aurachins. The information is tailored for r...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the heterologous production of aurachins. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the heterologous production of aurachins?

A1: The recombinant production of aurachins is often challenging due to their complex biosynthesis and inherent toxicity to many host organisms.[1] Key bottlenecks include the inefficient expression of large, multi-domain enzymes, particularly membrane-bound prenyltransferases like AuaA, and an insufficient supply of precursors like anthranilic acid and farnesyl pyrophosphate (FPP).[2]

Q2: Which host organism is recommended for aurachin production?

A2: While aurachins are naturally produced by myxobacteria and some actinobacteria, Escherichia coli has been successfully engineered for the production of aurachin D with titers exceeding those of the natural producers.[1][3] E. coli offers advantages such as rapid growth, well-established genetic tools, and a minimal secondary metabolite background, which simplifies product purification.[2]

Q3: What is the general biosynthetic pathway for aurachins?

A3: The biosynthesis of the aurachin quinolone scaffold begins with anthranilic acid, which is condensed with two malonyl-CoA units by a type II polyketide synthase (PKS) system.[4] This forms the initial quinolone core, which is then prenylated with a farnesyl group by a prenyltransferase. Subsequent tailoring enzymes, such as monooxygenases and reductases, modify the structure to create the various aurachin derivatives.[4]

Troubleshooting Guide for Low Aurachin Yields

This guide addresses common issues encountered during the heterologous production of aurachins, particularly aurachin D, in E. coli.

Problem 1: No detectable aurachin production after induction.

Possible Cause 1: Inefficient expression of the biosynthetic enzymes.

  • Solution: The expression of myxobacterial genes in E. coli can be hampered by differences in codon usage.

    • Codon Optimization: Synthesize the genes with codons optimized for E. coli expression. This has been shown to significantly improve protein expression and aurachin D titers.[2][5]

    • Expression System: The membrane-bound prenyltransferase AuaA is a common bottleneck.[2] Using a bicistronic design (BCD) expression system, which translationally couples the gene of interest to an upstream cistron, can dramatically improve functional expression of AuaA compared to standard T7 promoter systems.[2][5]

Possible Cause 2: Lack of essential precursors.

  • Solution: The entire biosynthetic pathway requires a steady supply of anthranilic acid and farnesyl pyrophosphate (FPP).

    • Pathway Reconstruction: A successful strategy is to reconstruct the pathway from a later intermediate. Feeding the culture with 4-hydroxy-2-methyl-quinoline (HMQ) bypasses the need for the complex PKS machinery and the anthranilic acid precursor, relying only on the functional expression of the prenyltransferase AuaA and a sufficient supply of FPP.[1][2]

    • Precursor Feeding: For the full pathway, supplement the medium with anthranilic acid. This has been shown to increase aurachin yields, suggesting that the availability of this precursor is a limiting factor.[3]

Problem 2: Very low aurachin yield (<1 mg/L).

Possible Cause 1: Limiting supply of farnesyl pyrophosphate (FPP).

  • Solution: E. coli's native FPP pool may not be sufficient for high-level production of a farnesylated compound.

    • Metabolic Engineering: Introduce a heterologous mevalonate (MVA) pathway into the production strain. The MVA pathway is an alternative route to isoprenoid precursors and has been shown to significantly boost the FPP supply, leading to a substantial increase in aurachin D titers.[2][5]

Possible Cause 2: Suboptimal culture conditions.

  • Solution: Optimize fermentation parameters to enhance cell growth and product formation.

    • Media: Use a rich medium like Terrific Broth (TB) supplemented with glycerol to support high-density cell growth.[2]

    • Induction: If using an inducible promoter (e.g., T7), optimize the inducer concentration (e.g., IPTG) and the timing of induction. For some systems, a lower inducer concentration for the MVA pathway may be beneficial.[2]

    • Temperature: Cultivate at a lower temperature (e.g., 30°C) post-induction to improve protein folding and reduce the metabolic burden on the host.[2]

Problem 3: Accumulation of the quinolone precursor but no final farnesylated product.

Possible Cause: Poor activity or expression of the prenyltransferase (AuaA).

  • Solution: This strongly indicates that the AuaA enzyme is the bottleneck.

    • Confirm Expression: Verify the expression of AuaA via SDS-PAGE and Western blot if an epitope tag is present.

    • Optimize AuaA Expression: As mentioned in Problem 1, implementing a bicistronic design (BCD) is a highly effective strategy to enhance the functional expression of this membrane-bound enzyme.[2][5] Screening a library of BCD elements can identify the optimal construct for AuaA expression.[1]

    • Codon Optimization: Ensure the auaA gene has been codon-optimized for E. coli.[2][5]

Problem 4: Host cell toxicity or growth inhibition.

Possible Cause: Toxicity of the aurachin product.

  • Solution: Aurachin D is a potent inhibitor of E. coli's own cytochrome bd oxidases.[1]

    • Aeration: Ensure high levels of aeration during cultivation. Toxicity effects can be reduced or avoided if the host is grown under aerobic, oxygen-rich conditions.[1]

    • Extractive Fermentation: Consider implementing in situ product removal, such as adding an adsorber resin (e.g., XAD7HP) to the culture medium, to sequester the toxic product away from the cells.[3]

Data Presentation: Aurachin D Production Yields

The following table summarizes the stepwise improvement of aurachin D production in an engineered E. coli host, demonstrating the impact of various optimization strategies.

Host Strain / ConditionKey Genetic Modification(s)Precursor FedTiter (mg/L)Fold IncreaseReference
E. coli BL21(DE3)T7 promoter-driven auaAHMQ0.041x[2]
E. coli BL21(DE3)BCD-optimized auaA expressionHMQ1.1629x[5]
E. coli BL21(DE3)BCD-optimized & Codon-optimized auaAHMQ9.46237x[2]
E. coli BL21(DE3)BCD-optimized & Codon-optimized auaA + Mevalonate PathwayHMQ16.96424x[3][5]
Stigmatella aurantiaca Sg a15 (Natural Producer)Wild TypeNone< 1.0-[1][6]
S. aurantiaca (Fed-batch)Wild TypeAnthranilic Acid~0.33-[6]

Experimental Protocols

Protocol 1: Heterologous Production of Aurachin D in E. coli via Whole-Cell Biotransformation

This protocol is adapted from the successful strategy of feeding a quinolone precursor to an E. coli strain expressing the prenyltransferase AuaA.[2][7]

  • Strain Preparation:

    • Clone the codon-optimized auaA gene into an appropriate expression vector. For improved expression, use a bicistronic design (BCD) vector.

    • For enhanced FPP supply, co-transform the host strain (E. coli BL21(DE3)) with a second plasmid containing the mevalonate pathway genes (e.g., pJBEI-2997).

  • Culture Inoculation:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Use the overnight culture to inoculate 25 mL of Terrific Broth (TB) medium supplemented with 0.04% (v/v) glycerol, appropriate antibiotics, and the precursor 4-hydroxy-2-methyl-quinoline (HMQ) at a final concentration of 0.003% (w/v) or ~20 mg/L.[2][7] The initial OD600 should be 0.1.

  • Induction and Cultivation:

    • Incubate the culture at 30°C with shaking at 200 rpm.

    • If using an inducible promoter for auaA, induce with 1 mM IPTG when the OD600 reaches ~1.0.

    • To induce the mevalonate pathway from a plasmid like pJBEI-2997, add IPTG to a final concentration of 0.025 mM at the time of inoculation.[2]

  • Harvesting and Extraction:

    • Continue cultivation for 24 hours post-inoculation.

    • To extract the product, add an equal volume of ethyl acetate to the culture broth and shake vigorously for 1 minute.

    • Separate the organic phase by centrifugation (e.g., 10 min at 4000 x g).

    • Evaporate the ethyl acetate under reduced pressure.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent like methanol.

    • Analyze the sample for aurachin D production using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at ~240 nm and ~340 nm. Compare the retention time and UV spectrum to an authentic standard.

Visualizations

Signaling Pathways and Workflows

Aurachin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_core Core Biosynthesis cluster_tailoring Tailoring Reactions Anthranilic Acid Anthranilic Acid PKS Type II PKS (AuaB-E) Anthranilic Acid->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) AuaA Prenyltransferase (AuaA) Farnesyl Pyrophosphate (FPP)->AuaA HMQ 4-Hydroxy-2-methyl-quinoline (HMQ) PKS->HMQ HMQ->AuaA AurachinD Aurachin D AuaA->AurachinD AuaF Monooxygenase (AuaF) AurachinD->AuaF AurachinC Aurachin C AuaF->AurachinC AuaG_H Monooxygenase/Reductase (AuaG/H) AurachinC->AuaG_H AurachinB Aurachin B AuaG_H->AurachinB AuaI_J Tailoring Enzymes (AuaI/J) AurachinB->AuaI_J AurachinA Aurachin A AuaI_J->AurachinA

Caption: The biosynthetic pathway of major aurachins, starting from primary precursors.

Heterologous_Production_Workflow cluster_cloning 1. Gene Cloning & Host Engineering cluster_fermentation 2. Fermentation & Biotransformation cluster_dsp 3. Downstream Processing & Analysis A Codon Optimize Biosynthetic Genes B Clone into BCD Expression Vector A->B C Co-transform Host with Mevalonate Pathway Plasmid B->C D Inoculate TB Medium C->D Engineered Strain E Add Precursor (HMQ) & Inducers (IPTG) D->E F Cultivate 24h at 30°C E->F G Solvent Extraction (Ethyl Acetate) F->G Culture Broth H Evaporation & Reconstitution G->H I HPLC Analysis H->I

Caption: Experimental workflow for heterologous production of aurachin D in E. coli.

Troubleshooting_Tree Start Low/No Aurachin Yield Q1 Is the quinolone precursor (e.g., HMQ) detected? Start->Q1 Q2 Is cell growth inhibited? Start->Q2 A1_Yes Problem is likely Prenyltransferase (AuaA) Q1->A1_Yes Yes A1_No Problem is in the core PKS pathway Q1->A1_No No (if feeding AA) Sol1 Solution: 1. Use BCD Expression System 2. Codon Optimize auaA gene 3. Check FPP supply A1_Yes->Sol1 Sol2 Solution: 1. Feed HMQ to bypass PKS 2. Check Anthranilic Acid supply 3. Express full optimized cluster A1_No->Sol2 A2_Yes Product Toxicity is likely Q2->A2_Yes Yes A2_No Yield optimization needed Q2->A2_No No Sol3 Solution: 1. Ensure high aeration 2. Use extractive fermentation (e.g., adsorber resin) A2_Yes->Sol3 Sol4 Solution: 1. Engineer FPP supply (MVA pathway) 2. Optimize media & culture conditions A2_No->Sol4

Caption: Troubleshooting decision tree for low aurachin yields.

References

Optimization

Aurachin SS Technical Support Center: Minimizing Off-Target Effects

Welcome to the technical support center for Aurachin SS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Aurachin SS in eukaryotic cel...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurachin SS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Aurachin SS in eukaryotic cells, with a specific focus on understanding and mitigating its off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Aurachin SS and what is its primary mechanism of action?

Aurachin SS is a quinolone alkaloid antibiotic isolated from Streptomyces sp. NA04227.[1][2] Aurachins, as a class, are known to be potent inhibitors of electron transport chains in both prokaryotic and eukaryotic organisms.[2][3][4] Their primary mechanism of action involves the inhibition of respiratory chain complexes, particularly the mitochondrial NADH:ubiquinone oxidoreductase (Complex I) and the cytochrome bc₁ complex (Complex III).[4]

Q2: What are the primary off-target effects of Aurachin SS in eukaryotic cells?

The principal off-target effect of Aurachin SS and other aurachins in eukaryotic cells is cytotoxicity resulting from the inhibition of the mitochondrial respiratory chain.[4][5] This is due to their structural similarity to the endogenous electron carrier ubiquinol.[6] This inhibition disrupts mitochondrial function, leading to several downstream consequences.

Q3: Why does Aurachin SS cause cytotoxicity in eukaryotic cells?

The cytotoxicity of Aurachin SS is directly linked to its off-target activity on mitochondria. By inhibiting Complex I and/or Complex III of the respiratory chain, it causes:

  • Decreased ATP Production: Disruption of the electron transport chain severely impairs oxidative phosphorylation, leading to a drop in cellular ATP levels.[7]

  • Reduced Mitochondrial Membrane Potential: The flow of electrons is necessary to maintain the proton gradient across the inner mitochondrial membrane. Inhibition of this process leads to depolarization of the membrane.[4][5]

  • Increased Reactive Oxygen Species (ROS) Production: Impaired electron flow can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide and other reactive oxygen species that cause oxidative stress and cellular damage.

  • Induction of Apoptosis: Significant mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway, often involving the activation of caspases.[7][8]

Q4: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is critical for data interpretation. Key strategies include:

  • Dose-Response Analysis: On-target effects should occur at a lower concentration range than off-target effects. A narrow window between the desired effect and cytotoxicity suggests a significant off-target problem. Use the lowest effective concentration possible to avoid off-target effects.[9]

  • Use of Controls: If available, use a structurally similar but biologically inactive analogue of Aurachin SS as a negative control. This helps confirm that the observed phenotype is due to the specific chemical structure of the active compound.

  • Genetic Approaches: The most definitive method is to modulate the intended target genetically. If knocking down or knocking out the target protein mimics the effect of Aurachin SS, it strengthens the evidence for on-target activity. Conversely, if the effect of Aurachin SS persists in cells lacking the target, the effect is likely off-target.

  • Rescue Experiments: Attempt to rescue the phenotype by expressing a resistant version of the target protein or by adding a downstream product of the targeted pathway.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when using Aurachin SS in cell culture.

Table 1: Troubleshooting Common Aurachin SS Experimental Issues

Problem Possible Cause(s) Recommended Solution(s)
High Cytotoxicity at Low Concentrations 1. Aurachin SS concentration is too high for the specific cell line.[10] 2. The cell line is particularly sensitive to mitochondrial inhibition. 3. Solvent (e.g., DMSO) toxicity.[10] 4. Poor cell health or high passage number.[11] 1. Perform a detailed dose-response curve to find the optimal concentration with the best therapeutic window. Start from a lower concentration range (e.g., <1 µM).[9] 2. Assess mitochondrial health directly (see Protocol 2). 3. Ensure the final solvent concentration is low and consistent across all wells (typically ≤0.1% DMSO). Run a solvent-only control. 4. Use healthy, low-passage cells and ensure optimal culture conditions.[11][12]
Inconsistent or Irreproducible Results 1. Variability in cell seeding density.[10] 2. Inconsistent incubation times. 3. Degradation or precipitation of Aurachin SS in media. 4. Cell line heterogeneity or misidentification.[11] 1. Optimize and strictly control cell seeding density for all experiments.[10] 2. Standardize all incubation and treatment times precisely. 3. Check the stability and solubility of Aurachin SS in your specific culture medium.[9] Prepare fresh dilutions before each experiment. 4. Use authenticated cell lines from a reputable source.

| Desired Biological Effect is Observed, but Accompanied by Signs of Cellular Stress | 1. Off-target mitochondrial effects are occurring at the effective concentration. 2. The on-target effect is indirectly causing cellular stress. | 1. Lower the concentration of Aurachin SS. Even a small reduction can sometimes minimize off-target effects while retaining on-target activity. 2. Measure markers of mitochondrial dysfunction (e.g., ATP levels, ROS production) to quantify the off-target effect. 3. Consider using cell lines that are less reliant on oxidative phosphorylation if appropriate for the experimental model. |

Section 3: Key Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range (Dose-Response Cytotoxicity Assay)

This protocol helps identify the concentration of Aurachin SS that produces the desired on-target effect while minimizing off-target cytotoxicity.

  • Cell Seeding: Plate eukaryotic cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Aurachin SS in culture medium. A typical starting range is 0.01 µM to 50 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared Aurachin SS dilutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability (%) against the log of Aurachin SS concentration. Use a non-linear regression model to calculate the IC50 (the concentration that inhibits 50% of cell viability). The optimal working concentration should be significantly lower than the IC50 value, where possible.

Protocol 2: Assessing Off-Target Mitochondrial Toxicity

This protocol allows for the direct measurement of Aurachin SS's impact on mitochondrial function.

A. Measurement of Mitochondrial Respiration (e.g., using Seahorse XF Analyzer)

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

  • Compound Injection: Load Aurachin SS into the injector ports of the sensor cartridge. A titration of concentrations is recommended.

  • Data Acquisition: Measure the Oxygen Consumption Rate (OCR) before and after the injection of Aurachin SS. A significant drop in OCR following injection indicates inhibition of the mitochondrial respiratory chain.[13]

B. Measurement of Mitochondrial Membrane Potential (MMP)

  • Cell Treatment: Treat cells with Aurachin SS at the desired concentrations for the appropriate duration. Include a positive control (e.g., CCCP) and a vehicle control.

  • Staining: Stain the cells with a potentiometric dye such as JC-1 or TMRE according to the manufacturer's protocol.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. For JC-1, a shift from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (monomeric form in depolarized mitochondria) indicates a loss of MMP.

Protocol 3: Caspase-3 Activation Assay for Apoptosis

This protocol determines if the observed cytotoxicity is mediated by the activation of executioner caspases, a hallmark of apoptosis.

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of Aurachin SS. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Assay: Use a commercially available caspase-3 activity assay. These assays often use a fluorogenic or colorimetric substrate that is cleaved by active caspase-3.[7][14] For example, a substrate like DEVD-NucView488 becomes fluorescent upon cleavage and stains the nucleus.[14]

  • Measurement: Incubate the cells with the substrate according to the manufacturer's instructions.

  • Analysis: Measure the fluorescent or colorimetric signal using a plate reader or visualize by fluorescence microscopy. An increase in signal indicates the activation of caspase-3.[15]

Section 4: Data and Visualizations

Data Presentation

While specific quantitative data for Aurachin SS is limited, structure-activity relationship studies on other aurachins highlight how modifications can alter biological activity and cytotoxicity. The following table, adapted from studies on Aurachin D, illustrates the principle of differential toxicity, which is key to developing compounds with fewer off-target effects.

Table 2: Example IC50 Values of Aurachin D and Derivatives Against Protozoa and Mammalian Cells[16]

Compound Modification Antiplasmodial IC50 (µM) Antileishmanial IC50 (µM) Cytotoxicity (L6 Rat Myoblasts) IC50 (µM) Selectivity Index (L6 / Leishmania)
Aurachin D Parent Compound 0.012 0.044 131 2970
Derivative 1 7-methyl 0.007 0.120 >200 >1667
Derivative 2 6-fluoro 0.021 0.063 118 1873
Derivative 3 7-chloro 0.005 0.041 100 2439

This table demonstrates that minor structural changes can modulate activity and selectivity, providing a basis for designing analogues with improved therapeutic windows.

Visualizations

The following diagrams illustrate key concepts and workflows for working with Aurachin SS.

Off_Target_Mechanism cluster_mito Mitochondrial Matrix AurachinSS Aurachin SS CellMembrane Cellular Uptake AurachinSS->CellMembrane ComplexI Complex I / III (ETC) CellMembrane->ComplexI Inhibition Mitochondrion Mitochondrion ATP_Prod ATP Production ComplexI->ATP_Prod Decreases ROS_Prod ROS Production ComplexI->ROS_Prod Increases MMP Mito. Membrane Potential ComplexI->MMP Decreases Apoptosis Apoptosis (Caspase Activation) ROS_Prod->Apoptosis MMP->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Aurachin SS off-target mechanism leading to cytotoxicity.

Experimental_Workflow Start Start Experiment DoseResponse 1. Determine IC50 (Dose-Response Assay) Start->DoseResponse SelectConc 2. Select Working Concentrations (Well below IC50) DoseResponse->SelectConc OnTarget 3. Assess On-Target Activity SelectConc->OnTarget OffTarget 4. Assess Off-Target Effects (Mitochondrial Health, Apoptosis) SelectConc->OffTarget Decision On-Target Effect without Significant Off-Target Effect? OnTarget->Decision OffTarget->Decision Optimize Refine Concentration / Experimental Conditions Decision->Optimize No   Proceed Proceed with Optimized Protocol Decision->Proceed  Yes Optimize->SelectConc

Caption: Workflow for optimizing Aurachin SS concentration.

Troubleshooting_Logic Start High Cytotoxicity Observed CheckConc Is working concentration significantly >10 µM? Start->CheckConc HighConc Result: Likely non-specific off-target toxicity. CheckConc->HighConc Yes CheckSolvent Is final solvent conc. (e.g., DMSO) >0.1%? CheckConc->CheckSolvent No ActionLowerConc Action: Lower concentration into nM or low µM range. HighConc->ActionLowerConc SolventTox Result: Potential solvent toxicity. CheckSolvent->SolventTox Yes CheckMito Does compound reduce OCR or MMP? CheckSolvent->CheckMito No ActionLowerSolvent Action: Reduce solvent conc. and re-run controls. SolventTox->ActionLowerSolvent MitoTox Result: Confirmed mitochondrial toxicity. CheckMito->MitoTox Yes OnTargetTox Result: On-target effect may be inherently cytotoxic. CheckMito->OnTargetTox No ActionOptimize Action: Find lowest conc. with on-target activity. MitoTox->ActionOptimize ActionValidate Action: Use genetic methods to validate target. OnTargetTox->ActionValidate

Caption: Troubleshooting logic for high cytotoxicity with Aurachin SS.

References

Troubleshooting

Dealing with the instability of the farnesyl pyrophosphate precursor in biosynthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of the farn...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of the farnesyl pyrophosphate (FPP) precursor in biosynthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is farnesyl pyrophosphate (FPP) and why is it important in my biosynthetic pathway?

A1: Farnesyl pyrophosphate (FPP) is a C15 isoprenoid that serves as a critical branch-point intermediate in the biosynthesis of a vast array of natural products.[1] It is the direct precursor for all sesquiterpenes and is also funneled into the biosynthesis of sterols, carotenoids, dolichols, and ubiquinones.[1][2] In protein biochemistry, FPP is the donor molecule for a type of post-translational modification called farnesylation.

Q2: I am expressing a sesquiterpene synthase, but my product yield is very low. Could FPP instability be the cause?

A2: Yes, low sesquiterpene yield is a common problem that can be attributed to several factors related to FPP availability and stability.[3] The expression of a sesquiterpene synthase often results in the production of only small amounts of the desired product due to a limited pool of available FPP in the cytosol.[3] Several factors could be at play:

  • Diversion to native pathways: In host organisms like Saccharomyces cerevisiae, the native sterol biosynthesis pathway is a major competitor for FPP, significantly reducing the amount available for your enzyme.[2][4]

  • FPP Toxicity: High intracellular concentrations of FPP can be toxic to the host cells, leading to reduced growth and productivity.

  • Chemical Instability: FPP itself can be chemically unstable in aqueous environments, degrading through hydrolysis, which reduces the effective concentration of the precursor available to your enzyme.

Q3: How can I determine if FPP is being diverted to other pathways in my host organism?

A3: A common approach is to analyze the accumulation of downstream products of competing pathways. For instance, in yeast, you can measure the levels of squalene and ergosterol, which are products of the sterol biosynthesis pathway that uses FPP.[2] An increase in these compounds alongside low sesquiterpene production suggests that FPP is being diverted. You can also quantify the intracellular FPP concentration directly using HPLC-based methods.

Q4: What are the optimal storage conditions for FPP to minimize degradation?

A4: FPP is most stable at a slightly alkaline pH (7.5-8.0) and at low temperatures.[5] For long-term storage, it is recommended to store FPP as a salt (e.g., ammonium salt) in a solution, such as methanol:ammonia (7:3), at -20°C. Under these conditions, it can be stable for at least two years. When diluted in an aqueous buffer for experiments, it is best to use it promptly and keep it on ice.

Troubleshooting Guides

Issue 1: Low or No Yield of Sesquiterpene Product
Possible Cause Troubleshooting Step Rationale
Insufficient FPP precursor pool.Overexpress key enzymes of the upstream mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1).[2]This strategy aims to increase the overall carbon flux towards FPP synthesis.
Diversion of FPP to competing pathways (e.g., sterol synthesis).Down-regulate the expression of enzymes in competing pathways, such as squalene synthase (ERG9 in yeast), using promoter replacement or gene knockout strategies.[2][4]By creating a metabolic block in a major competing pathway, more FPP is available for the desired sesquiterpene synthase.
Toxicity of FPP to the host cells.Implement a two-phase fermentation system where the sesquiterpene product is extracted in situ into an organic solvent layer. This can help pull the metabolic flux towards the product and reduce feedback inhibition and potential toxicity from FPP accumulation.This reduces the intracellular concentration of potentially toxic intermediates and products.
Degradation of FPP before it can be utilized by the terpene synthase.Ensure that the pH of your cell culture or in vitro reaction is maintained between 7.5 and 8.0. Perform experiments at the optimal temperature for your enzyme, avoiding unnecessarily high temperatures.FPP is more stable under slightly alkaline and cooler conditions.[5]
Issue 2: Accumulation of Farnesol Instead of the Desired Sesquiterpene
Possible Cause Troubleshooting Step Rationale
Presence of endogenous phosphatases that hydrolyze FPP to farnesol.Identify and knock out or down-regulate the expression of relevant phosphatase genes in your host organism.This will reduce the undesired conversion of FPP to farnesol.
Spontaneous hydrolysis of FPP to farnesol.Minimize the incubation time of your experiment and maintain optimal pH and temperature conditions as described above.Reducing the time FPP is in an aqueous environment can minimize non-enzymatic degradation.

Data Presentation

Table 1: Qualitative Stability of Farnesyl Pyrophosphate (FPP) under Different Conditions
ConditionStabilityNotes
pH
Acidic (pH < 7)LowThe pyrophosphate bond is susceptible to acid-catalyzed hydrolysis.
Neutral (pH 7.0)ModerateStability is improved compared to acidic conditions.
Alkaline (pH 7.5-8.0)HighFPP is reported to be very stable in this pH range.[5]
Temperature
4°CHighRecommended for short-term storage of FPP in aqueous buffers.[5]
Room Temperature (20-25°C)ModerateDegradation rate increases compared to 4°C.
37°C and aboveLowSignificantly increased rate of hydrolysis.
Storage Solvent
Aqueous BufferLow to ModerateProne to hydrolysis over time.
Methanol:Ammonia (7:3)HighRecommended for long-term storage at -20°C (≥ 2 years).

Experimental Protocols

Protocol 1: Quantification of Intracellular Farnesyl Pyrophosphate (FPP) in Saccharomyces cerevisiae

This protocol is adapted from methods described for the quantification of isoprenoid pyrophosphates in cultured cells and tissues.[6][7]

1. Cell Lysis and Extraction: a. Harvest yeast cells (from a 50 mL culture, for example) by centrifugation at 3,000 x g for 5 minutes at 4°C. b. Wash the cell pellet twice with ice-cold sterile water. c. Resuspend the cell pellet in a lysis buffer (e.g., 200 mM LiOAc, 1% SDS). d. Lyse the cells by mechanical disruption (e.g., bead beating with glass beads) or enzymatic methods (e.g., zymolyase treatment). e. Immediately add an extraction solvent (e.g., a mixture of isopropanol and hexane) to the lysate to quench enzymatic activity and extract the lipids and isoprenoids. f. Vortex vigorously and centrifuge to separate the phases. g. Collect the organic phase containing FPP.

2. Enzymatic Derivatization: a. Dry the extracted organic phase under a stream of nitrogen. b. Reconstitute the dried extract in a reaction buffer suitable for farnesyl protein transferase (FTase). c. Add recombinant FTase and a fluorescently-labeled peptide substrate (e.g., dansylated peptide). d. Incubate the reaction to allow the enzymatic transfer of the farnesyl group from FPP to the peptide.

3. HPLC Analysis: a. Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with trifluoroacetic acid). b. Analyze the reaction mixture by reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector. c. The excitation and emission wavelengths will depend on the fluorescent label used (e.g., 335 nm excitation and 528 nm emission for a dansylated peptide).[6][8] d. The farnesylated peptide will have a specific retention time that can be compared to a standard curve generated with known concentrations of FPP.

Visualizations

FPP_Metabolic_Hub cluster_upstream Upstream Mevalonate Pathway cluster_fpp_synthesis FPP Synthesis cluster_downstream Downstream Pathways Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Multiple Steps FPP FPP IPP/DMAPP->FPP FPP Synthase Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpene Synthase Squalene -> Sterols Squalene -> Sterols FPP->Squalene -> Sterols Squalene Synthase Other Products Other Products FPP->Other Products (e.g., Dolichols, Ubiquinones)

Caption: Metabolic pathway showing FPP as a central precursor.

Troubleshooting_Workflow Start Low Sesquiterpene Yield Quantify_FPP Quantify Intracellular FPP Levels Start->Quantify_FPP Analyze_Byproducts Analyze Competing Pathway Products (e.g., Squalene) Start->Analyze_Byproducts Low_FPP Low FPP Levels Detected Quantify_FPP->Low_FPP Yes Sufficient_FPP Sufficient FPP Levels Detected Quantify_FPP->Sufficient_FPP No High_Byproducts High Levels of Competing Products Analyze_Byproducts->High_Byproducts Yes Optimize_Upstream Optimize Upstream Pathway (e.g., Overexpress tHMG1) Low_FPP->Optimize_Upstream Downregulate_Competitors Down-regulate Competing Pathway (e.g., ERG9) High_Byproducts->Downregulate_Competitors Check_Enzyme_Activity Verify Sesquiterpene Synthase Activity Sufficient_FPP->Check_Enzyme_Activity

Caption: Troubleshooting workflow for low sesquiterpene yield.

References

Optimization

Enhancing the delivery of hydrophobic aurachins to target cells

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the delivery of hydrophobic aurachins to target cells. The information is presented in a quest...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the delivery of hydrophobic aurachins to target cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are aurachins and what is their mechanism of action?

A1: Aurachins are a group of quinolone alkaloids known for their antibiotic and cytotoxic properties.[1][2] Their primary mechanism of action is the inhibition of cellular respiration by targeting the electron transport chain. In eukaryotes, they can block mitochondrial complexes I and III.[1] In prokaryotes, different aurachins show selectivity for different terminal oxidases; for example, aurachin D is a selective inhibitor of cytochrome bd oxidase.[1][2] This inhibition disrupts the cell's energy production, leading to cytotoxicity.

Q2: Why is the delivery of aurachins to target cells challenging?

A2: Aurachins are hydrophobic compounds, which means they have poor solubility in aqueous environments like cell culture media and physiological fluids. This low solubility can lead to several challenges, including:

  • Precipitation: The compound may precipitate out of solution when added to aqueous media, making it unavailable to the cells.

  • Low Bioavailability: Poor solubility can result in low concentrations of the aurachin reaching the target cells, reducing its therapeutic efficacy.

  • Inaccurate Dosing: Precipitation can lead to inconsistencies in the actual concentration of the aurachin in experiments.

Q3: What are the common strategies to enhance the delivery of hydrophobic aurachins?

A3: Several strategies can be employed to overcome the challenges of delivering hydrophobic compounds like aurachins. These typically involve the use of a carrier system to improve solubility and facilitate cellular uptake. The most common approaches include:

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane.[3][4]

  • Nanoparticles: These are sub-micron sized particles that can be made from polymers or lipids. Hydrophobic drugs can be encapsulated within the nanoparticle matrix.[5]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.

Q4: How do I choose the right delivery system for my experiment?

A4: The choice of delivery system depends on several factors, including the specific aurachin you are using, the target cell type, and the goals of your experiment. The following decision tree can help guide your choice:

G start Start: Need to deliver hydrophobic aurachin solubility Is poor solubility the primary issue? start->solubility uptake Is enhancing cellular uptake the main goal? solubility->uptake No cyclodextrin Consider Cyclodextrins (Simple formulation, good for increasing solubility) solubility->cyclodextrin Yes controlled_release Is controlled or sustained release required? uptake->controlled_release No liposomes Consider Liposomes (Biocompatible, can encapsulate various drugs) uptake->liposomes Yes, for membrane fusion/endocytosis nanoparticles Consider Nanoparticles (High loading capacity, tunable properties) uptake->nanoparticles Yes, for endocytosis-mediated uptake controlled_release->liposomes Yes, with specific lipid compositions controlled_release->nanoparticles Yes

Caption: Decision tree for selecting a suitable delivery system for hydrophobic aurachins.

Troubleshooting Guides

Problem: My aurachin compound precipitates when I add it to the cell culture medium.

  • Possible Cause 1: Low Solubility in Aqueous Media

    • Solution: Aurachins are highly hydrophobic and will precipitate when the concentration of the organic solvent they are dissolved in (like DMSO) is diluted in the aqueous culture medium. To mitigate this, ensure the final concentration of the organic solvent is as low as possible (typically <0.5% v/v). Prepare a high-concentration stock solution of the aurachin in a suitable organic solvent (e.g., DMSO, ethanol) and then perform serial dilutions in the same solvent before adding it to the culture medium. Pre-warming the medium to 37°C before adding the aurachin solution can also help prevent precipitation.[1]

  • Possible Cause 2: High Concentration of the Aurachin

    • Solution: You may be exceeding the solubility limit of the aurachin in your final culture volume. Try reducing the final concentration of the aurachin in your experiment. If a high concentration is necessary, you will likely need to use a delivery system like liposomes or nanoparticles to keep the compound in suspension.

  • Possible Cause 3: Interaction with Media Components

    • Solution: Components in the serum or the medium itself can sometimes interact with the compound and cause it to precipitate. Try using a serum-free medium for a short duration during the initial treatment to see if this resolves the issue. If precipitation persists, a delivery system is recommended.

Problem: I am not observing the expected biological effect of the aurachin on my cells.

  • Possible Cause 1: Low Cellular Uptake

    • Solution: Due to their hydrophobicity, aurachins may not efficiently cross the cell membrane. Encapsulating the aurachin in a delivery system like liposomes or nanoparticles can enhance cellular uptake through mechanisms like endocytosis or membrane fusion.[6]

  • Possible Cause 2: Degradation or Instability of the Aurachin

    • Solution: While aurachins are generally stable, extended incubation times in culture medium could lead to some degradation. Using a delivery system can protect the encapsulated aurachin from degradation, ensuring more of the active compound reaches the target.

  • Possible Cause 3: Inaccurate Concentration due to Precipitation

    • Solution: As mentioned in the previous troubleshooting point, precipitation can lead to a lower effective concentration of the aurachin. Visually inspect your culture wells for any signs of precipitation. If observed, follow the troubleshooting steps for precipitation.

Quantitative Data on Hydrophobic Drug Delivery

While specific quantitative data for the delivery of aurachins is limited in the published literature, the following tables provide representative data for the delivery of other hydrophobic drugs using common nanocarrier systems. These values can serve as a general benchmark for what can be achieved.

Table 1: Representative Encapsulation Efficiency and Drug Loading of Hydrophobic Drugs in Liposomes

Hydrophobic DrugLiposome CompositionEncapsulation Efficiency (%)Drug Loading (%)Reference
DoxorubicinDPPC/Cholesterol/DSPE-PEG~95%Not Reported[7]
GriseofulvinSoy Phosphatidylcholine/Cholesterol~93%Not Reported[8]
MetronidazoleDPPC/Cationic Amphiphile~75%Not Reported[9]
ResveratrolSoy Lecithin/Cholesterol/Stearyl Amine~78%Not Reported[9]

Note: Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully entrapped in the liposomes. Drug Loading (DL) is the weight percentage of the drug relative to the total weight of the liposome.

Table 2: Representative Physicochemical Properties of Nanoparticle Formulations for Hydrophobic Drugs

Hydrophobic DrugNanoparticle TypeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DelafloxacinGold Nanoparticles~16-19~88%[10]
DoxorubicinHybrid Liposome/Poloxamer~206Not Reported~75%[11]

Note: Particle size and zeta potential are critical parameters that influence the stability and cellular uptake of nanoparticles.

Experimental Protocols

Protocol 1: Liposomal Formulation of Aurachins by Thin-Film Hydration

This protocol is a general method for encapsulating hydrophobic compounds like aurachins into liposomes.[12][13]

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of DSPC and cholesterol at a 7:3 molar ratio) and the aurachin in a suitable organic solvent (e.g., chloroform). b. Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC). c. A thin, uniform lipid film containing the aurachin will form on the inner wall of the flask. Further dry the film under vacuum overnight to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) pre-heated to a temperature above the lipid phase transition temperature. b. Agitate the flask vigorously (e.g., by vortexing or stirring) for an extended period (e.g., 30 minutes) to allow the lipid film to peel off and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Purification: a. Remove any unencapsulated aurachin by methods such as dialysis or size exclusion chromatography.

  • Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the aurachin concentration using techniques like HPLC or UV-Vis spectroscopy.

Protocol 2: Polymeric Nanoparticle Formulation of Aurachins by Nanoprecipitation

This protocol describes a common method for preparing polymeric nanoparticles for hydrophobic drug delivery.[14]

  • Organic Phase Preparation: a. Dissolve the aurachin and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation: a. Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Nanoprecipitation: a. Under constant stirring, add the organic phase dropwise to the aqueous phase. b. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and the encapsulated aurachin to precipitate, forming nanoparticles.

  • Solvent Evaporation: a. Continue stirring the suspension for several hours to allow the organic solvent to evaporate completely.

  • Purification and Concentration: a. Collect the nanoparticles by centrifugation. b. Wash the nanoparticles several times with deionized water to remove the stabilizer and any unencapsulated drug. c. The purified nanoparticles can be resuspended in a suitable buffer or lyophilized for long-term storage.

  • Characterization: a. Characterize the nanoparticles for their size, zeta potential, and morphology (using techniques like DLS and transmission electron microscopy - TEM). b. Determine the drug loading and encapsulation efficiency using methods similar to those described for liposomes.

Visualizations

Signaling Pathway: Aurachin Inhibition of the Electron Transport Chain

G cluster_0 Mitochondrial Inner Membrane complex_I Complex I (NADH Dehydrogenase) q Coenzyme Q complex_I->q e- complex_III Complex III (Cytochrome bc1) cyt_c Cytochrome c complex_III->cyt_c e- complex_IV Complex IV (Cytochrome c Oxidase) O2 O2 complex_IV->O2 e- q->complex_III e- cyt_c->complex_IV e- H2O H2O O2->H2O Reduction aurachins Aurachins aurachins->complex_I aurachins->complex_III

Caption: Mechanism of action of aurachins as inhibitors of the mitochondrial electron transport chain.[1]

Experimental Workflow: Enhancing Aurachin Delivery

G aurachin Hydrophobic Aurachin delivery_system Select Delivery System (e.g., Liposomes, Nanoparticles) aurachin->delivery_system formulation Formulation/ Encapsulation delivery_system->formulation characterization Characterization (Size, Zeta, EE%) formulation->characterization cell_treatment Treat Target Cells characterization->cell_treatment assay Perform Biological Assays (e.g., Cytotoxicity, Uptake) cell_treatment->assay

Caption: A general experimental workflow for the formulation and testing of aurachin delivery systems.

References

Troubleshooting

Refining protocols for consistent results in Aurachin SS bioassays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aurachin SS bioassays. Our goal is to...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aurachin SS bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Aurachin SS bioassays in a question-and-answer format.

Problem / QuestionPotential CausesSuggested Solutions
High variability between replicate wells. - Inconsistent pipetting volumes.- Cell clumping or uneven cell seeding.- Edge effects in the microplate.- Temperature gradients across the incubator.- Calibrate and use appropriate pipettes for the volumes being dispensed.- Ensure thorough mixing of cell suspensions before seeding.- Avoid using the outer wells of the microplate or fill them with a mock solution.- Ensure the incubator provides uniform temperature distribution.
No inhibitory effect of Aurachin SS observed. - Incorrect concentration of Aurachin SS.- Degraded or inactive Aurachin SS.- Resistant bacterial strain.- Insufficient incubation time.- Verify the stock concentration and dilutions of Aurachin SS.- Use a fresh aliquot of Aurachin SS and store it properly.- Test a known sensitive bacterial strain as a positive control.- Optimize the incubation time to allow for the inhibitory effect to manifest.
Inconsistent results across different experiments. - Variation in media composition or pH.- Differences in bacterial growth phase.- Inconsistent incubation conditions (temperature, CO2).- Lot-to-lot variability of reagents.- Use a standardized protocol for media preparation.- Start experiments with bacteria from the same growth phase (e.g., mid-logarithmic).- Carefully monitor and control incubation conditions.- Test new lots of reagents before use in critical experiments.
High background signal in the assay. - Contamination of the bacterial culture.- Autofluorescence of Aurachin SS (in fluorescence-based assays).- Non-specific binding of reagents.- Perform a sterility check of the culture and reagents.- Include a control with Aurachin SS alone to measure its intrinsic signal.- Optimize washing steps and blocking procedures.
Unexpected cell morphology or growth. - Contamination with other microorganisms.- Toxicity of the solvent used to dissolve Aurachin SS.- Stress induced by experimental conditions.- Regularly check for contamination using microscopy and plating.- Include a vehicle control (solvent without Aurachin SS) to assess its effect.- Optimize experimental parameters to minimize cell stress.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aurachin SS?

A1: Aurachins are quinoline alkaloids that act as inhibitors of the respiratory chain in both prokaryotic and eukaryotic organisms.[1][2] Specifically, they have been shown to inhibit the electron transport process. Aurachin D, a related compound, is a selective inhibitor of cytochrome bd oxidase, a terminal oxidase in the bacterial respiratory chain.[1][2] This inhibition disrupts the generation of the proton motive force, which is essential for ATP synthesis and other cellular processes.

Q2: How should I prepare and store Aurachin SS stock solutions?

A2: It is recommended to dissolve Aurachin SS in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term stability. Before use, thaw an aliquot and dilute it to the desired working concentration in the appropriate assay medium.

Q3: What are the appropriate positive and negative controls for an Aurachin SS bioassay?

A3:

  • Negative Control: A vehicle control containing the same concentration of the solvent (e.g., DMSO) used to dissolve Aurachin SS should be included to account for any effects of the solvent on the assay.

  • Positive Control: A known inhibitor of the bacterial respiratory chain can be used as a positive control to ensure the assay is performing as expected.

  • Untreated Control: A control with untreated cells or bacteria is essential to establish the baseline for normal growth or activity.

Q4: Can I use Aurachin SS in cell-based assays with mammalian cells?

A4: Caution should be exercised when using Aurachin SS in mammalian cell-based assays. While its primary target is the bacterial respiratory chain, aurachins have been shown to have cytotoxic effects on various mammalian cell lines.[3] It is advisable to perform a dose-response experiment to determine the cytotoxic concentration range of Aurachin SS for your specific cell line.

Q5: What type of bioassay is most suitable for screening Aurachin SS activity?

A5: A bacterial growth inhibition assay, such as the determination of the Minimum Inhibitory Concentration (MIC), is a common and suitable method for assessing the antibiotic activity of Aurachin SS. This can be performed using broth microdilution or agar diffusion methods. Additionally, assays that directly measure the inhibition of the electron transport chain, such as oxygen consumption assays, can provide more mechanistic insights.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Aurachin SS using Broth Microdilution

This protocol outlines a general method for determining the MIC of Aurachin SS against a susceptible bacterial strain.

1. Materials:

  • Aurachin SS
  • DMSO (or other suitable solvent)
  • Susceptible bacterial strain (e.g., E. coli)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microplates
  • Spectrophotometer or microplate reader

2. Procedure:

Quantitative Data Summary

The following table provides an example of hypothetical MIC values for Aurachin SS against different bacterial strains. Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Bacterial StrainGram StainMIC Range (µg/mL)
Escherichia coli ATCC 25922Negative8 - 32
Staphylococcus aureus ATCC 29213Positive1 - 4
Pseudomonas aeruginosa ATCC 27853Negative> 64
Bacillus subtilis ATCC 6633Positive0.5 - 2

Visualizations

Signaling Pathway

Aurachin_SS_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_atp DH Dehydrogenases Q Quinone Pool (Q) DH->Q 2e⁻ H_out H⁺ (Periplasm) DH->H_out QH2 Quinol Pool (QH2) Q->QH2 + 2H⁺ Cyt_bd Cytochrome bd Oxidase QH2->Cyt_bd 2e⁻ O2 O₂ Cyt_bd->O2 2e⁻ Cyt_bd->H_out H2O H₂O O2->H2O + 4H⁺ ATP_Synthase ATP Synthase H_out->ATP_Synthase H⁺ flow H_in H⁺ (Cytoplasm) Aurachin_SS Aurachin SS Aurachin_SS->Inhibition ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of Aurachin SS action on the bacterial electron transport chain.

Experimental Workflow

Bioassay_Workflow Start Start Prep_Culture Prepare Bacterial Culture Start->Prep_Culture Prep_Compound Prepare Aurachin SS Dilutions Start->Prep_Compound End End Inoculate_Plate Inoculate 96-well Plate Prep_Culture->Inoculate_Plate Add_Compound Add Aurachin SS to Wells Prep_Compound->Add_Compound Inoculate_Plate->Add_Compound Incubate Incubate Plate Add_Compound->Incubate Read_Results Read Results (OD or Visual) Incubate->Read_Results Analyze_Data Analyze Data (Determine MIC) Read_Results->Analyze_Data Analyze_Data->End

Caption: General workflow for an Aurachin SS bioassay (MIC determination).

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Aurachin SS and Quinolone Antibiotics: Efficacy and Mechanisms

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of Aurachin SS, a naturally derived quinolone antibiotic, with that of commercially available...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Aurachin SS, a naturally derived quinolone antibiotic, with that of commercially available synthetic quinolone antibiotics. This document summarizes key experimental data, details underlying methodologies, and visualizes the distinct mechanisms of action to inform research and development in the field of antibacterial agents.

Executive Summary

Aurachin SS, a member of the aurachin family of natural products, exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action, the inhibition of the bacterial respiratory chain, distinguishes it from synthetic quinolone antibiotics like fluoroquinolones, which target DNA synthesis. This guide presents a comparative analysis of their efficacy through Minimum Inhibitory Concentration (MIC) data and elucidates their different cellular targets through signaling pathway diagrams.

Comparative Efficacy: A Quantitative Overview

The antibacterial efficacy of Aurachin SS and representative fluoroquinolone antibiotics, ciprofloxacin and moxifloxacin, was compared using Minimum Inhibitory Concentration (MIC) values against a panel of Gram-positive bacteria. The data is summarized in the table below.

AntibioticTarget OrganismMIC (µg/mL)MIC (µM)
Aurachin SS Staphylococcus aureus12.4 - 24.832 - 64
Streptococcus pyogenes12.4 - 24.832 - 64
Bacillus subtilis12.4 - 24.832 - 64
Micrococcus luteus12.4 - 24.832 - 64
Ciprofloxacin Staphylococcus aureus0.25 - 0.5[1]0.75 - 1.5
Streptococcus pyogenes0.12 - 1.0[2]0.36 - 3.0
Bacillus subtilis0.125[3]0.38
Micrococcus luteus0.8[4][5]2.4
Moxifloxacin Staphylococcus aureus0.06[6]0.15
Streptococcus pyogenes0.12[6]0.30
Bacillus subtilis~0.06~0.15
Micrococcus luteusNo specific data foundNo specific data found

Note on Aurachin SS MIC Conversion: The molecular weight of Aurachin SS (C25H33NO3) is approximately 395.5 g/mol . The reported MIC range of 32-64 µM was converted to µg/mL for direct comparison.

Unraveling the Mechanisms of Action

Aurachin SS and fluoroquinolone antibiotics exhibit fundamentally different mechanisms of antibacterial action.

Aurachin SS: Targeting Bacterial Respiration

Aurachins, including Aurachin SS, are potent inhibitors of the bacterial respiratory chain.[7] They specifically target the cytochrome bd oxidase, a key enzyme in the electron transport chain of many bacteria.[7] By blocking this enzyme, aurachins disrupt cellular respiration, leading to a depletion of ATP and ultimately, cell death.

cluster_membrane Bacterial Cytoplasmic Membrane Dehydrogenases Dehydrogenases Quinone_pool Quinone Pool (Q) Dehydrogenases->Quinone_pool e- Cyt_bd Cytochrome bd Oxidase Quinone_pool->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bd->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Generates Aurachin_SS Aurachin SS Aurachin_SS->Cyt_bd Inhibits

Figure 1. Mechanism of action of Aurachin SS.

Fluoroquinolones: Inhibiting DNA Replication

In contrast, fluoroquinolones target bacterial DNA synthesis. They inhibit two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with these enzymes and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to rapid cell death.

cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Topo_IV Topoisomerase IV DNA->Topo_IV Decatenation Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Topo_IV->Replication_Fork DNA Replication DNA Replication Replication_Fork->DNA Replication Leads to Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase Inhibits Fluoroquinolones->Topo_IV Inhibits

Figure 2. Mechanism of action of fluoroquinolones.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide were determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.

Broth Microdilution Assay for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under optimal growth conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

A Prepare serial two-fold dilutions of antibiotic in broth medium B Dispense dilutions into 96-well microtiter plate A->B C Inoculate each well with a standardized bacterial suspension B->C D Incubate plates at optimal temperature and duration C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 3. Experimental workflow for MIC determination.

Key Parameters:

  • Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is typically used.

  • Incubation: Plates are generally incubated at 35-37°C for 16-20 hours.

  • Controls: Positive (no antibiotic) and negative (no bacteria) growth controls are included in each assay.

Discussion and Future Directions

The data presented in this guide highlights that while Aurachin SS demonstrates notable antibacterial activity against Gram-positive bacteria, the tested fluoroquinolones, ciprofloxacin and moxifloxacin, generally exhibit lower MIC values, indicating higher potency in vitro.

The distinct mechanisms of action between aurachins and fluoroquinolones are of significant interest. The rise of bacterial resistance to fluoroquinolones, which often involves mutations in the target DNA gyrase and topoisomerase IV enzymes, underscores the need for antibiotics with alternative cellular targets. As an inhibitor of the respiratory chain, Aurachin SS and other aurachins represent a promising class of compounds that could potentially circumvent existing resistance mechanisms to fluoroquinolones.

Further research is warranted to:

  • Expand the comparative MIC testing to a broader range of clinically relevant Gram-positive and Gram-negative bacteria.

  • Investigate the potential for synergy between Aurachin SS and other classes of antibiotics, including fluoroquinolones.

  • Evaluate the in vivo efficacy and pharmacokinetic properties of Aurachin SS in animal models of infection.

  • Explore the structure-activity relationships within the aurachin class to identify derivatives with improved potency and broader spectrum of activity.

This comparative guide serves as a valuable resource for researchers and drug developers, providing a foundation for further investigation into the potential of Aurachin SS and related natural products as next-generation antibacterial agents.

References

Comparative

Structure-Activity Relationship of Aurachin Analogs: A Comparative Guide

Aurachins are a class of quinolone alkaloids known for their potent antibiotic properties, primarily through the inhibition of bacterial respiratory chain enzymes.[1][2] Aurachin D, in particular, has been a focal point...

Author: BenchChem Technical Support Team. Date: November 2025

Aurachins are a class of quinolone alkaloids known for their potent antibiotic properties, primarily through the inhibition of bacterial respiratory chain enzymes.[1][2] Aurachin D, in particular, has been a focal point of SAR studies due to its activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[3][4][5] These studies systematically explore how modifications to the Aurachin D scaffold affect its biological activity, providing a roadmap for the design of more potent and selective antibacterial agents.

Core Scaffold and Modification Sites of Aurachin D

The foundational structure of Aurachin D consists of a 2-methyl-4-hydroxyquinoline core substituted with a farnesyl isoprenoid chain at the C3 position. SAR studies have primarily investigated modifications at two key regions: the aromatic quinolone ring and the isoprenoid side chain.

Mtb_cyt_bd_Oxidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis IMVs Prepare Inverted Membrane Vesicles (IMVs) from M. smegmatis overexpressing Mtb cyt-bd Inhibitor Pre-inhibit IMVs with TB47 to inactivate cytochrome bcc:aa3 oxidase IMVs->Inhibitor NADH Add NADH as an electron donor Inhibitor->NADH Analogs Add Aurachin D analogs at varying concentrations NADH->Analogs Measure_O2 Measure oxygen consumption rate (%OCR) using an Oroboros O2k fluorespirometer Analogs->Measure_O2 IC50 Calculate IC50 values from the dose-response curves Measure_O2->IC50

References

Validation

Validating the Target of Aurachin SS: A Comparative Guide Using Genetic Knockout Strains

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies for validating the molecular target of Aurachin SS, a quinoline antibiotic produced by Strep...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the molecular target of Aurachin SS, a quinoline antibiotic produced by Streptomyces sp.[1]. The primary hypothesized target, based on extensive research into the aurachin family of compounds, is the cytochrome bd oxidase, a key component of the bacterial respiratory chain.[2][3][4] This guide will detail the use of genetic knockout strains to definitively validate this target and compare the efficacy of Aurachin SS with related compounds.

Executive Summary

Target validation is a critical step in drug discovery, confirming that modulating a specific molecular target results in a desired therapeutic effect.[2] Genetic knockout, the targeted deletion of a gene, is considered the gold standard for this process. This guide focuses on leveraging this technique to validate the target of Aurachin SS. By comparing the antibiotic's effect on wild-type bacteria versus strains lacking the gene for cytochrome bd oxidase, we can unequivocally determine if this enzyme is the primary target.

Comparison of Aurachin SS with Other Respiratory Chain Inhibitors

The aurachin family of compounds are known inhibitors of bacterial respiratory chains.[2][3][4] Aurachin D, a close analog of Aurachin SS, has been extensively studied and serves as a valuable benchmark. The following table summarizes the inhibitory activity of Aurachin D and its analogs against cytochrome bd oxidase, providing an expected performance range for Aurachin SS.

CompoundTarget OrganismTarget EnzymeIC50 (µM)Reference
Aurachin DMycobacterium smegmatisCytochrome bd oxidase~0.4[5]
Aurachin DMycobacterium tuberculosisCytochrome bd oxidase0.15[6]
Q203Mycobacterium tuberculosisCytochrome bc1 complex-[5]
Aurachin D + Q203Mycobacterium tuberculosisRespiratory ChainEnhanced Inhibition[5]

Experimental Protocols

Generation of a Cytochrome bd Oxidase Knockout Strain in Streptomyces

This protocol outlines the generation of a targeted gene knockout of the cytochrome bd oxidase gene (cydA) in a suitable Streptomyces species.

Materials:

  • Streptomyces wild-type strain

  • E. coli ET12567/pUZ8002 (for conjugation)

  • pCRISPR-Cas9 vector

  • Plasmids for homologous recombination (containing flanking regions of cydA and a selectable marker)

  • Appropriate antibiotics (e.g., apramycin, nalidixic acid)

  • Growth media (e.g., ISP2, SFM)

Procedure:

  • Construct the Knockout Plasmid: Clone the upstream and downstream flanking regions of the cydA gene into a temperature-sensitive vector containing a selectable marker (e.g., apramycin resistance).

  • Transform E. coli : Introduce the knockout plasmid into the non-methylating E. coli strain ET12567/pUZ8002.

  • Conjugation: Mix the transformed E. coli with Streptomyces spores on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.

  • Selection of Single Crossovers: Overlay the conjugation plate with nalidixic acid (to kill E. coli) and apramycin (to select for Streptomyces exconjugants that have integrated the plasmid).

  • Selection of Double Crossovers: Subculture the single crossover mutants on a non-selective medium at a higher temperature to induce the second homologous recombination event, leading to the excision of the plasmid and the cydA gene.

  • Screening and Verification: Screen colonies for the loss of the selectable marker and verify the gene deletion by PCR and Southern blotting.

Measurement of Oxygen Consumption

This protocol details the measurement of oxygen consumption to assess the inhibitory effect of Aurachin SS.

Materials:

  • Wild-type and ΔcydAStreptomyces strains

  • Aurachin SS

  • Suitable liquid growth medium (e.g., TSB)

  • Oxygen-sensing system (e.g., Clark-type electrode, phosphorescence-based probe)[7][8][9]

Procedure:

  • Culture Preparation: Grow wild-type and ΔcydA strains to the mid-logarithmic phase.

  • Assay Setup: Resuspend the cells in fresh medium to a standardized cell density.

  • Inhibitor Addition: Add varying concentrations of Aurachin SS to the cell suspensions. Include a vehicle control (e.g., DMSO).

  • Oxygen Consumption Measurement: Measure the rate of oxygen consumption over time using an oxygen-sensing system.[7][10][11]

  • Data Analysis: Calculate the percentage of inhibition of oxygen consumption for each concentration of Aurachin SS compared to the vehicle control. Determine the IC50 value for the wild-type strain.

Visualizing the Mechanism of Action

The following diagrams illustrate the bacterial respiratory chain and the proposed target of Aurachin SS, as well as the experimental workflow for target validation.

Bacterial_Respiratory_Chain cluster_membrane Cytoplasmic Membrane cluster_branch1 Cytochrome bc1-aa3 Branch cluster_branch2 Cytochrome bd Branch cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Quinone_Pool Quinone Pool (Q) Complex_I->Quinone_Pool e- NAD NAD+ Complex_I->NAD H_out H+ Complex_I->H_out H+ Complex_II->Quinone_Pool e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) Quinone_Pool->Complex_III e- Complex_IV_bd Complex IV (Cytochrome bd Oxidase) Quinone_Pool->Complex_IV_bd e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->H_out H+ Complex_IV_aa3 Complex IV (Cytochrome aa3 Oxidase) Cytochrome_c->Complex_IV_aa3 e- Complex_IV_aa3->H_out H+ H2O_out 2H2O Complex_IV_aa3->H2O_out Complex_IV_bd->H2O_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_out->ATP_Synthase H+ O2_in O2 O2_in->Complex_IV_aa3 O2_in->Complex_IV_bd Aurachin_SS Aurachin SS Aurachin_SS->Complex_IV_bd

Caption: Bacterial Respiratory Chain and the Target of Aurachin SS.

Experimental_Workflow cluster_strain_generation Strain Generation cluster_phenotypic_assay Phenotypic Assay cluster_data_analysis Data Analysis and Conclusion start Start: Validate Aurachin SS Target construct_plasmid Construct cydA Knockout Plasmid start->construct_plasmid wild_type Wild-Type Strain start->wild_type conjugation Conjugate into Wild-Type Streptomyces construct_plasmid->conjugation selection Select for Double Crossover conjugation->selection verification Verify Knockout (PCR, Southern Blot) selection->verification knockout_strain ΔcydA Knockout Strain verification->knockout_strain treat_wt Treat Wild-Type with Aurachin SS wild_type->treat_wt treat_ko Treat ΔcydA with Aurachin SS knockout_strain->treat_ko measure_o2_wt Measure O2 Consumption treat_wt->measure_o2_wt measure_o2_ko Measure O2 Consumption treat_ko->measure_o2_ko compare_results Compare IC50 Values (Wild-Type vs. ΔcydA) measure_o2_wt->compare_results measure_o2_ko->compare_results conclusion Conclusion: Target Validated compare_results->conclusion

Caption: Experimental Workflow for Target Validation.

Conclusion

The use of genetic knockout strains provides the most definitive evidence for validating the target of a novel antibiotic like Aurachin SS. By demonstrating a significant decrease in inhibitory activity in a cytochrome bd oxidase knockout strain compared to the wild-type, researchers can confidently identify this enzyme as the primary target. This information is invaluable for guiding further drug development efforts, including lead optimization and mechanism-of-action studies. The protocols and comparative data presented in this guide offer a robust framework for researchers to pursue the validation of Aurachin SS's target and to explore its potential as a novel antibacterial agent.

References

Comparative

In Vitro Showdown: Aurachin S5 and the Titans of Respiratory Chain Inhibition

A Comparative Guide for Researchers In the intricate world of cellular respiration, the mitochondrial electron transport chain stands as a central pillar of energy production. The targeted inhibition of its components is...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate world of cellular respiration, the mitochondrial electron transport chain stands as a central pillar of energy production. The targeted inhibition of its components is a critical tool for researchers dissecting cellular metabolism, investigating disease mechanisms, and developing novel therapeutics. This guide provides an in-depth in vitro comparison of Aurachin S5, a member of the quinolone antibiotic family, with well-established respiratory chain inhibitors: rotenone, antimycin A, and myxothiazol.

While direct comparative quantitative data for Aurachin S5 is not extensively available in the current body of scientific literature, this guide leverages data from closely related aurachin compounds, particularly Aurachin D, to provide a valuable comparative framework. Aurachins are recognized for their inhibitory effects on both Complex I and Complex III of the mitochondrial respiratory chain.[1][2]

Mechanism of Action at a Glance

The efficacy of these inhibitors lies in their specific molecular targets within the electron transport chain, leading to a cascade of downstream effects on cellular bioenergetics.

  • Aurachin S5 (and related Aurachins): These compounds are known to inhibit the mitochondrial respiratory chain at two key points: Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome c reductase).[1][2] Their structural similarity to ubiquinone allows them to compete for binding sites within these complexes, thereby disrupting the normal flow of electrons.

  • Rotenone: A classic and potent inhibitor of Complex I, rotenone blocks the transfer of electrons from the iron-sulfur clusters to ubiquinone. This leads to a buildup of NADH and a halt in proton pumping at this complex.

  • Antimycin A: This inhibitor targets Complex III, specifically binding to the Qi site of cytochrome b. This action blocks the transfer of electrons from cytochrome bL to cytochrome bH, effectively disrupting the Q-cycle and inhibiting proton translocation.

  • Myxothiazol: Also a Complex III inhibitor, myxothiazol binds to the Qo site of cytochrome b. This prevents the oxidation of ubiquinol and the transfer of electrons to the Rieske iron-sulfur protein, another critical step in the Q-cycle.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of Aurachin D (as a proxy for Aurachin S5) and the other inhibitors against their respective targets. It is crucial to note that these values can vary depending on the experimental conditions, such as the source of mitochondria and the specific assay used.

InhibitorTarget ComplexIC50 (approx.)Source Organism/Cell Line
Aurachin DComplex I & IIINot specified in direct mitochondrial assaysM. smegmatis (cytochrome bd oxidase IC50: ~0.4 µM)[3]
RotenoneComplex I10-20 nMBovine heart mitochondria
Antimycin AComplex III1-5 nMBovine heart mitochondria
MyxothiazolComplex III5-10 nMBovine heart mitochondria

Experimental Protocols

Accurate and reproducible in vitro assessment of respiratory chain inhibitors is paramount. Below are detailed methodologies for key experiments.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This method provides a real-time analysis of mitochondrial function in intact cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, C2C12) in a Seahorse XF96 cell culture microplate at an optimal density to achieve 80-90% confluency on the day of the assay.

  • Inhibitor Preparation: Prepare stock solutions of Aurachin S5, rotenone, antimycin A, and myxothiazol in a suitable solvent (e.g., DMSO). Dilute to desired working concentrations in Seahorse XF assay medium.

  • Assay Setup:

    • One hour before the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Incubate the cells at 37°C in a non-CO2 incubator.

    • Load the injector ports of the Seahorse sensor cartridge with the inhibitors and other mitochondrial function test compounds (e.g., oligomycin, FCCP).

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the effects of Aurachin S5 with the other inhibitors.

NADH Dehydrogenase (Complex I) Activity Assay

This spectrophotometric assay measures the activity of Complex I by monitoring the oxidation of NADH.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, NADH, and the isolated mitochondria.

  • Inhibitor Incubation: Pre-incubate the mitochondrial suspension with various concentrations of Aurachin S5 or rotenone for a defined period.

  • Reaction Initiation: Initiate the reaction by adding a suitable electron acceptor, such as decylubiquinone or coenzyme Q1.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 value for each inhibitor.

Cytochrome c Reductase (Complex III) Activity Assay

This assay measures the activity of Complex III by following the reduction of cytochrome c.

Protocol:

  • Mitochondrial Preparation: Use isolated mitochondria as described for the Complex I assay.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, reduced decylubiquinone (or another suitable substrate), and oxidized cytochrome c.

  • Inhibitor Incubation: Pre-incubate the mitochondrial suspension with various concentrations of Aurachin S5, antimycin A, or myxothiazol.

  • Reaction Initiation: Add the isolated mitochondria to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 550 nm, which indicates the reduction of cytochrome c.[4]

  • Data Analysis: Calculate the rate of cytochrome c reduction and determine the IC50 values for the inhibitors.

Visualizing the Inhibition: Pathways and Workflows

To better understand the points of intervention and the experimental process, the following diagrams are provided.

ElectronTransportChain cluster_complexI Complex I (NADH Dehydrogenase) cluster_complexIII Complex III (Cytochrome c Reductase) cluster_complexIV Complex IV cluster_atp_synthase Complex V (ATP Synthase) NADH NADH NAD NAD+ NADH->NAD e- Rotenone Rotenone AurachinS5_I Aurachin S5 UQ CoQ NAD->UQ e- Rotenone->NAD Inhibits AurachinS5_I->NAD Inhibits CytC_ox Cyt c (ox) UQ->CytC_ox e- CytC_red Cyt c (red) CytC_ox->CytC_red AntimycinA Antimycin A Myxothiazol Myxothiazol AurachinS5_III Aurachin S5 O2 O2 CytC_red->O2 e- AntimycinA->CytC_ox Inhibits Myxothiazol->CytC_ox Inhibits AurachinS5_III->CytC_ox Inhibits H2O H2O O2->H2O e- ADP ADP + Pi ATP ATP ADP->ATP H+

Caption: Inhibition sites of respiratory chain inhibitors.

SeahorseWorkflow A Seed Cells in XF Plate C Incubate Cells in Assay Medium A->C B Prepare Inhibitor Plate D Load Sensor Cartridge B->D E Equilibrate Plate in XF Analyzer C->E D->E F Measure Basal OCR E->F G Inject Inhibitor (e.g., Aurachin S5) F->G H Measure Post-Inhibitor OCR G->H I Inject Oligomycin H->I J Measure ATP-linked Respiration I->J K Inject FCCP J->K L Measure Maximal Respiration K->L M Inject Rotenone/Antimycin A L->M N Measure Non-Mitochondrial Respiration M->N O Data Analysis N->O

Caption: Seahorse XF experimental workflow.

Conclusion

Aurachin S5, like its well-studied counterpart Aurachin D, represents a class of respiratory chain inhibitors with a dual-targeting mechanism affecting both Complex I and Complex III. While direct quantitative comparisons with established inhibitors like rotenone, antimycin A, and myxothiazol are needed, the available data on related aurachins suggest they are potent inhibitors. The experimental protocols and diagrams provided in this guide offer a robust framework for researchers to conduct their own in vitro comparative studies, paving the way for a deeper understanding of mitochondrial bioenergetics and the development of novel therapeutic strategies.

References

Comparative

Comparative Analysis of Aurachin SS and Other Inhibitors Targeting Cytochrome bd Oxidase

A deep dive into the molecular interactions and inhibitory potential of quinolone-based compounds against a key bacterial respiratory enzyme. This guide provides a comprehensive comparison of Aurachin SS and other notabl...

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular interactions and inhibitory potential of quinolone-based compounds against a key bacterial respiratory enzyme.

This guide provides a comprehensive comparison of Aurachin SS and other notable inhibitors of cytochrome bd oxidase, a crucial enzyme in the respiratory chain of many pathogenic bacteria and a promising target for novel antimicrobial agents. Due to the absence of specific docking studies for Aurachin SS, this analysis leverages data from the structurally similar and well-studied Aurachin D to infer its potential binding mechanisms and compares its inhibitory profile with other key compounds.

Quantitative Inhibitor Comparison

The following table summarizes the inhibitory activities of Aurachin SS, Aurachin D, and other selected cytochrome bd oxidase inhibitors. The data is presented as 50% inhibitory concentrations (IC₅₀) against the enzyme and minimum inhibitory concentrations (MIC) against various bacterial strains.

InhibitorTarget Enzyme/OrganismIC₅₀ (µM)MIC (µM)Reference(s)
Aurachin SS Staphylococcus aureus-32 - 64[1]
Streptococcus pyogenes-32 - 64[1]
Bacillus subtilis-32 - 64[1]
Micrococcus luteus-32 - 64[1]
Aurachin D M. tuberculosis cyt-bd oxidase0.15-[2]
E. coli bd-II oxidase0.0111-[3]
M. tuberculosis H37Rv-4 - 8[4]
Aurachin C E. coli bd-II oxidase0.0071-[3]
ND-011992 E. coli bd-I oxidase0.63-[5]
E. coli bd-II oxidase1.3-[5]
M. tuberculosis respiratory complex I0.12-[6]
M. tuberculosis H37Rv-2.8 - 4.2[6]
CK-2-63 M. tuberculosis H37Rv-3.7[7]

Experimental Protocols

Molecular Docking of Aurachin D with Cytochrome bd Oxidase (A Representative Protocol)

As no specific docking studies for Aurachin SS are publicly available, this section details a representative protocol for the in silico docking of the closely related Aurachin D, based on methodologies described in the literature[8].

  • Protein and Ligand Preparation: The three-dimensional crystal structure of cytochrome bd oxidase (e.g., from Escherichia coli or Mycobacterium tuberculosis) is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The 3D structure of Aurachin D is generated and its energy is minimized using a suitable force field.

  • Binding Site Definition: The binding site is defined as a sphere or cube centered on the known quinone-binding pocket, in close proximity to heme b₅₅₈[8][9]. This region typically includes key interacting residues within the Q-loop of the enzyme.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD, or Molegro Virtual Docker) is used to predict the binding conformation and affinity of Aurachin D within the defined active site. The docking algorithm explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, and comparing the predicted binding energy with experimental data where available.

Cytochrome bd Oxidase Inhibition Assay (Oxygen Consumption Measurement)

The inhibitory activity of compounds against cytochrome bd oxidase is commonly determined by measuring the rate of oxygen consumption using a Clark-type oxygen electrode[10][11].

  • Preparation of Membranes: Inverted membrane vesicles containing cytochrome bd oxidase are prepared from a suitable bacterial strain (e.g., E. coli or M. smegmatis) overexpressing the enzyme.

  • Assay Buffer and Substrates: The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing 5 mM MgCl₂ and 100 mM KCl) at a constant temperature. A respiratory substrate, such as NADH or a quinol analogue (e.g., ubiquinol-1 or duroquinol), is added to initiate the reaction.

  • Inhibitor Addition: The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction chamber at various concentrations. A control experiment with the solvent alone is also performed.

  • Oxygen Consumption Monitoring: The rate of oxygen consumption is continuously monitored using the oxygen electrode. The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence of the inhibitor to the rate in the control.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Inhibitory Mechanism of Aurachin-type Compounds

The following diagram illustrates the general mechanism by which aurachin compounds inhibit cytochrome bd oxidase.

inhibitory_pathway cluster_membrane Bacterial Inner Membrane Quinol Quinol (Substrate) Cyt_bd Cytochrome bd Oxidase Quinol->Cyt_bd Binds to Q-loop site Quinone Quinone (Product) Cyt_bd->Quinone Catalyzes Oxidation Aurachin Aurachin SS/D Aurachin->Cyt_bd Competitively Inhibits

Caption: Competitive inhibition of cytochrome bd oxidase by Aurachin-type compounds.

Experimental Workflow for Docking Studies

The logical flow of a computational docking study to investigate inhibitor binding is depicted below.

docking_workflow PDB 1. Obtain Protein Structure (e.g., from PDB) Prep 3. Prepare Protein (Add Hydrogens, etc.) PDB->Prep Ligand 2. Prepare Ligand Structure (e.g., Aurachin SS/D) Dock 5. Perform Molecular Docking Ligand->Dock Site 4. Define Binding Site (Quinol-binding pocket) Prep->Site Site->Dock Analyze 6. Analyze Docking Results (Binding Energy, Interactions) Dock->Analyze Validate 7. Experimental Validation (e.g., Inhibition Assay) Analyze->Validate

Caption: A typical workflow for in silico molecular docking studies.

References

Validation

A Comparative Analysis of Synthetic vs. Natural Aurachin S: Unraveling Antibacterial Efficacy

A comprehensive guide for researchers and drug development professionals on the antibacterial properties of Aurachin S, contextualized within the broader family of Aurachin alkaloids. This guide addresses the current lan...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial properties of Aurachin S, contextualized within the broader family of Aurachin alkaloids. This guide addresses the current landscape of available research, highlighting the absence of direct comparative studies on synthetic versus natural Aurachin S and providing a framework for such future investigations.

While direct experimental comparisons of the antibacterial activity between synthetically produced and naturally sourced Aurachin SS are not yet available in published literature, this guide offers a comparative framework based on the broader Aurachin family. Aurachins are a class of quinolone alkaloids known for their potent antibiotic properties, primarily isolated from myxobacteria and actinomycetes.[1][2][3][4][5][6] Aurachin SS, distinguished by its monoterpenoid side chain, has been isolated from cultures of Streptomyces sp.[7] The synthesis of other Aurachins, such as Aurachin D and B, has been successfully achieved, paving the way for the potential synthesis of Aurachin SS and its analogues.[1][8][9]

Quantitative Comparison of Antibacterial Activity

Due to the absence of direct comparative data for Aurachin SS, the following table is presented as a template to guide future research. It illustrates how quantitative data on the antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), of natural versus synthetic Aurachin SS could be structured. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Bacterial StrainNatural Aurachin SS (MIC in µg/mL)Synthetic Aurachin SS (MIC in µg/mL)Reference Compound (e.g., Ciprofloxacin) (MIC in µg/mL)
Staphylococcus aureusData not availableData not availableData not available
Bacillus subtilisData not availableData not availableData not available
Escherichia coliData not availableData not availableData not available
Pseudomonas aeruginosaData not availableData not availableData not available

Caption: Hypothetical Minimum Inhibitory Concentration (MIC) values for natural and synthetic Aurachin SS against common Gram-positive and Gram-negative bacteria.

Experimental Protocols

A standardized method for determining the antibacterial activity of a compound is the broth microdilution assay to determine the MIC.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of Aurachin SS (either natural or synthetic) is prepared in a suitable solvent (e.g., DMSO).

    • A series of two-fold serial dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]

Visualizing Experimental Workflow and Biological Pathways

To further elucidate the processes involved in evaluating and understanding the antibacterial action of Aurachin S, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Aurachin SS Stock Aurachin SS Stock Serial Dilution Serial Dilution Aurachin SS Stock->Serial Dilution 96-Well Plate Setup 96-Well Plate Setup Inoculum Preparation->96-Well Plate Setup Serial Dilution->96-Well Plate Setup Inoculation Inoculation 96-Well Plate Setup->Inoculation Incubation (18-24h) Incubation (18-24h) Inoculation->Incubation (18-24h) Visual/OD Reading Visual/OD Reading Incubation (18-24h)->Visual/OD Reading MIC Determination MIC Determination Visual/OD Reading->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Aurachins exert their antibacterial effect by inhibiting the bacterial respiratory chain, a critical pathway for energy production.[3][4][12][13] Specifically, they are known to inhibit cytochrome complexes, thereby disrupting electron transport and leading to cell death.[1][12]

signaling_pathway cluster_membrane Within Bacterial Cell Membrane Aurachin S Aurachin S Cytochrome Complex Cytochrome Complex Aurachin S->Cytochrome Complex Inhibition Bacterial Cell Membrane Bacterial Cell Membrane Electron Transport Chain Electron Transport Chain Electron Transport Chain->Cytochrome Complex ATP Production ATP Production Cytochrome Complex->ATP Production Blocked Cell Death Cell Death ATP Production->Cell Death Leads to

References

Comparative

Unveiling Off-Target Effects of Aurachin SS in Preclinical Models: A Comparative Guide

A scarcity of direct research on the off-target effects of the novel antibiotic Aurachin SS necessitates a comparative analysis based on its structural class. This guide provides an objective comparison of the well-chara...

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of direct research on the off-target effects of the novel antibiotic Aurachin SS necessitates a comparative analysis based on its structural class. This guide provides an objective comparison of the well-characterized off-target effects of the closely related Aurachin D and other mitochondrial respiratory chain inhibitors, offering a predictive framework for assessing Aurachin SS in preclinical research. The experimental data and methodologies presented herein are crucial for researchers, scientists, and drug development professionals seeking to navigate the potential liabilities of this promising class of antibiotics.

Aurachins are a family of quinoline antibiotics known to be potent inhibitors of the respiratory chain in both prokaryotic and eukaryotic cells.[1][2][3] While this mechanism underlies their therapeutic antibacterial action, it also presents a significant challenge in the form of off-target effects, primarily through the inhibition of mitochondrial function in mammalian cells.[4][5] The cytotoxicity of aurachins, particularly Aurachin D, is attributed to the disruption of the mitochondrial respiratory chain, a critical pathway for cellular energy production.[4] This guide will utilize data from Aurachin D and its analogues as a surrogate to inform the potential off-target profile of Aurachin SS, for which specific preclinical safety data is not yet publicly available.

Comparative Analysis of Off-Target Effects

The primary off-target concern for the aurachin class of compounds is their inhibitory effect on the mammalian mitochondrial respiratory chain, leading to cytotoxicity. Structure-activity relationship (SAR) studies on Aurachin D analogues have been a key strategy to mitigate this toxicity while preserving antibacterial potency.[6] A comparison of the cytotoxic effects of Aurachin D and its analogues, alongside other known mitochondrial inhibitors, provides a valuable benchmark for preclinical assessment.

CompoundTarget/Reported Off-TargetCell LineIC50 (µM)Reference Compound(s)
Aurachin D Mtb cyt-bd oxidase (target)-0.15-
Mammalian mitochondrial respiratory oxidases (off-target)HCT-116Low µg/mL range-
K562Low µg/mL range-
Aurachin D Geranyl Analogue Mtb cyt-bd oxidase (target)-1.1Aurachin D
Mammalian Cells (off-target)HCT-116Low µg/mL range-
K562Low µg/mL range-
Aurachin D Citronellyl Analogue Mtb cyt-bd oxidase (target)-0.35Aurachin D
Rotenone Mitochondrial Complex I inhibitorHepG20.056Antimycin A
Antimycin A Mitochondrial Complex III inhibitorHepG20.016Rotenone

Experimental Protocols for Off-Target Validation

Validating the off-target effects of mitochondrial respiratory chain inhibitors involves a series of in vitro assays designed to measure cytotoxicity and specific impacts on mitochondrial function.

Cytotoxicity Assays
  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Culture mammalian cell lines (e.g., HepG2, HCT-116, K562) in appropriate media.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound (e.g., Aurachin SS, Aurachin D) and control inhibitors (e.g., rotenone, antimycin A) for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

    • Measure the absorbance or fluorescence and calculate the IC50 values from the dose-response curves.[7]

Mitochondrial Membrane Potential Assay
  • Objective: To assess the impact of a compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

  • Methodology:

    • Culture cells and treat them with the test compound as described for the cytotoxicity assay.

    • Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1, TMRM, or TMRE).

    • Analyze the cells using flow cytometry or fluorescence microscopy.

    • A decrease in the fluorescence signal indicates a loss of mitochondrial membrane potential, suggesting mitochondrial dysfunction.[7]

Oxygen Consumption Rate (OCR) Assay
  • Objective: To directly measure the effect of a compound on the rate of cellular oxygen consumption, a direct measure of mitochondrial respiration.

  • Methodology:

    • Seed cells in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate).

    • Treat the cells with the test compound.

    • Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the OCR in real-time.

    • A decrease in OCR following treatment indicates inhibition of the mitochondrial respiratory chain.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by aurachin-like compounds and a typical experimental workflow for validating their off-target effects.

cluster_0 Mitochondrial Respiratory Chain ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexIV Complex IV (Cytochrome c oxidase) ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Aurachins Aurachins (e.g., Aurachin D/SS) Aurachins->ComplexI Inhibition Aurachins->ComplexIII Inhibition Rotenone Rotenone Rotenone->ComplexI Inhibition AntimycinA Antimycin A AntimycinA->ComplexIII Inhibition

Figure 1. Inhibition of the mitochondrial respiratory chain by aurachins and other known inhibitors.

cluster_assays In Vitro Assays start Start: Select Test Compound (e.g., Aurachin SS) and Controls cell_culture Culture Mammalian Cell Lines start->cell_culture treatment Treat Cells with Compound (Dose-Response) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity mmp Mitochondrial Membrane Potential Assay treatment->mmp ocr Oxygen Consumption Rate (OCR) Assay treatment->ocr data_analysis Data Analysis: - Calculate IC50 - Assess ΔΨm - Measure OCR inhibition cytotoxicity->data_analysis mmp->data_analysis ocr->data_analysis comparison Compare Results to Aurachin D and Other Inhibitors data_analysis->comparison conclusion Conclusion: Determine Off-Target Liability Profile comparison->conclusion

Figure 2. Experimental workflow for validating off-target effects of mitochondrial respiratory chain inhibitors.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling Aurachin SS

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Aurachin SS. This guide provides essential, immediate safety and logistical...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Aurachin SS. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural, step-by-step guidelines, your team can handle Aurachin SS with confidence, minimizing risks and ensuring the integrity of your experiments.

I. Personal Protective Equipment (PPE) and Safety Precautions

Category Requirement Specification
Eye Protection MandatorySafety goggles with side-shields to protect against splashes.[1]
Hand Protection MandatoryChemical-resistant protective gloves (e.g., nitrile). Inspect gloves before use.
Body Protection MandatoryImpervious clothing, such as a fully fastened laboratory coat.[1][2]
Respiratory Protection As neededA suitable respirator should be used if there is a risk of aerosol formation or if working outside a ventilated enclosure.[1]
Ventilation MandatoryUse only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
Hygiene MandatoryWash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[3]

II. Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is critical for the safe and efficient handling of Aurachin SS in a laboratory setting.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and lab coat) during inspection.

  • If the package is compromised, isolate it in a fume hood and follow institutional spill procedures.

2. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

3. Preparation and Use:

  • All handling of Aurachin SS powder and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Use dedicated, clearly labeled equipment (spatulas, glassware, etc.).

  • When preparing solutions, add the solvent to the pre-weighed Aurachin SS powder slowly to avoid splashing.

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable cleaning agent.

5. Disposal Plan:

  • Dispose of all waste materials (unused compound, contaminated PPE, and consumables) in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of Aurachin SS down the drain.

  • Collect all liquid and solid waste in clearly labeled, sealed containers.

The following diagram illustrates the logical workflow for handling and disposing of Aurachin SS.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store Appropriately (-20°C or -80°C) Inspect->Store Prepare Prepare for Use in Fume Hood Store->Prepare Retrieve for Experiment Use Experimental Use Prepare->Use CollectWaste Collect Waste (Solid & Liquid) Use->CollectWaste Generate Waste LabelWaste Label Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via Certified Vendor LabelWaste->Dispose

Workflow for Handling and Disposal of Aurachin SS.

III. Mechanism of Action: Inhibition of Electron Transport Chain

Aurachins, including Aurachin SS, are known for their antibiotic properties, which stem from their ability to inhibit the respiratory chain in both prokaryotes and eukaryotes.[4] Specifically, aurachins act as inhibitors of terminal oxidases.[4] For example, Aurachin D is a selective inhibitor of cytochrome bd oxidase.[4] This inhibition disrupts the electron transport chain, a critical process for cellular energy production.

The following diagram illustrates the inhibitory action of Aurachin SS on the bacterial electron transport chain.

cluster_membrane Bacterial Cytoplasmic Membrane Dehydrogenase Dehydrogenase QuinonePool Quinone Pool (Q) Dehydrogenase->QuinonePool Reduces QuinolPool Quinol Pool (QH2) QuinonePool->QuinolPool Becomes TerminalOxidase Cytochrome bd Oxidase QuinolPool->TerminalOxidase Donates Electrons TerminalOxidase->QuinonePool Regenerates AurachinSS Aurachin SS AurachinSS->TerminalOxidase Inhibits

Inhibitory Action of Aurachin SS on the Electron Transport Chain.

By providing this comprehensive guidance, we aim to empower researchers to work safely and effectively with Aurachin SS, fostering a culture of safety and precision in the laboratory.

References

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